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  • Product: 4-(1-Propionylpiperidin-4-yl)benzoic acid
  • CAS: 1243106-26-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of building blocks not merely as a data-collection exercise, but as a predictive foundation for downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of building blocks not merely as a data-collection exercise, but as a predictive foundation for downstream pharmacokinetic behavior. 4-(1-Propionylpiperidin-4-yl)benzoic acid (CAS: 1243106-26-4) is a highly versatile bifunctional intermediate. Featuring a rigid piperidine-phenyl core, a propionyl amide, and a terminal carboxylic acid, it is frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic workflows, and self-validating analytical protocols required to ensure scientific integrity during lead optimization.

Structural and Molecular Descriptors

To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a final drug candidate, we must first establish the baseline descriptors of its constituent fragments. The data in Table 1 summarizes the core quantitative metrics for 4-(1-Propionylpiperidin-4-yl)benzoic acid.

Table 1: Theoretical and Predicted Physicochemical Descriptors

PropertyValueImplication for Drug Design
Molecular Formula C₁₅H₁₉NO₃-
Molecular Weight 261.32 g/mol Optimal for fragment-based or lead-like chemical space.
Exact Mass 261.1365 DaTarget mass for high-resolution LC-MS validation.
Topological Polar Surface Area (TPSA) 57.53 ŲExcellent membrane permeability (ideal < 90 Ų for BBB penetration).
Predicted LogP 2.30Balanced lipophilicity, favorable for oral bioavailability.
Predicted pKa (COOH) ~4.15Highly ionized at physiological pH (7.4), drastically affecting LogD.
Hydrogen Bond Donors (HBD) 1Compliant with .
Hydrogen Bond Acceptors (HBA) 3Compliant with .
Rotatable Bonds 3Low conformational entropy, minimizing the entropic penalty upon target binding.

Physicochemical Properties & ADME Implications (Causality Analysis)

Understanding the why behind a molecule's behavior is critical for rational drug design.

Ionization and Lipophilicity (pKa vs. LogD): Because the target molecule contains a terminal carboxylic acid (pKa ~4.15), its aqueous solubility and lipophilicity are highly pH-dependent. At physiological pH (7.4), the molecule exists predominantly in its ionized (anionic) state. This ionization drastically lowers its effective lipophilicity ( LogD7.4​<LogP ), which enhances aqueous solubility but creates an electrostatic barrier to passive blood-brain barrier (BBB) permeation.

Amide vs. Amine Functionality: The incorporation of the propionyl group is a deliberate structural choice. Acylating the basic piperidine nitrogen to form an amide eliminates the basicity of the amine (pKa drops from ~9.5 to non-basic). This causality is twofold:

  • Toxicity Mitigation: It removes the hERG channel liability often associated with basic lipophilic amines.

  • Metabolic Stability: The propionyl group provides a slight steric shield and greater lipophilicity compared to a standard acetyl group, often improving metabolic half-life against hepatic amidases.

Synthetic Pathway and Functionalization

The synthesis of 4-(1-Propionylpiperidin-4-yl)benzoic acid relies on a highly controlled N-acylation reaction.

SyntheticWorkflow SM 4-(Piperidin-4-yl)benzoic acid (Starting Material) Reaction N-Acylation Reaction Base: Et3N | Solvent: DCM | 0°C to RT SM->Reaction Reagent Propionyl Chloride (Acylating Agent) Reagent->Reaction Workup Aqueous Workup & Extraction Acidify to pH 2.0 Reaction->Workup Quench with H2O Purification Recrystallization (Purity > 98%) Workup->Purification Organic layer isolation Product 4-(1-Propionylpiperidin-4-yl)benzoic acid (Target Compound) Purification->Product Final Characterization

Fig 1. Synthetic workflow for 4-(1-Propionylpiperidin-4-yl)benzoic acid via N-acylation.

Step-by-Step Synthetic Protocol
  • Initiation: Suspend 4-(piperidin-4-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive aqueous hydrolysis of the highly reactive propionyl chloride.

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) dropwise. The suspension clears as the triethylammonium salt of the carboxylic acid forms, solubilizing the starting material.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add propionyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Controlling the addition rate at 0°C kinetically suppresses the formation of unstable mixed anhydrides at the carboxylic acid moiety.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Quenching & Workup: Quench the reaction with water. Acidify the aqueous phase to pH 2.0 using 1M HCl. Causality: Acidification ensures the terminal carboxylic acid is fully protonated (unionized), driving the product entirely into the organic (DCM) extraction phase.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane.

Analytical Characterization Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, all physicochemical measurements must be derived from self-validating systems. We adhere strictly to the.

AnalyticalWorkflow Prep Sample Preparation (Spiked with Internal Standard) SST System Suitability Test (SST) (Verify Resolution & Tailing) Prep->SST Analysis HPLC-UV/MS Analysis (pH 2.7 Mobile Phase) SST->Analysis Decision SST Criteria Met? Analysis->Decision Decision->SST No (Recalibrate) pKa Potentiometric Titration (Co-solvent Extrapolation) Decision->pKa Yes LogD Shake-Flask Method (OECD 107 Protocol) pKa->LogD Data Data Synthesis & ADME Profiling LogD->Data

Fig 2. Self-validating analytical workflow for physicochemical characterization.

Protocol A: pKa Determination via Co-Solvent Potentiometry

Because 4-(1-Propionylpiperidin-4-yl)benzoic acid has limited aqueous solubility in its unionized state (pH < 3), direct aqueous potentiometric titration risks precipitation, leading to false inflection points.

  • Methodology: Perform titrations in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH).

  • Self-Validation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic modifier to derive the true aqueous pKa. The inclusion of a blank titration and a standard reference (benzoic acid) ensures the electrode's Nernstian response remains uncompromised throughout the run.

Protocol B: LogD₇.₄ Determination via Shake-Flask Method

While HPLC-based LogP estimation is high-throughput, it often fails to accurately model the hydrogen-bonding dynamics of molecules with strong H-bond donors/acceptors. Therefore, we employ the classical Shake-Flask method based on .

  • Phase Saturation: Saturate n-octanol with 50 mM phosphate buffer (pH 7.4) for 24 hours, and vice versa. Causality: Mutual saturation prevents phase volume shifts during the experiment, which would skew concentration calculations.

  • Partitioning: Transfer the octanol stock (containing 1 mg/mL analyte) into three separate glass vials. Add the saturated aqueous buffer to achieve three distinct octanol:water volume ratios (1:1, 1:2, and 2:1).

  • Self-Validation: Testing multiple ratios acts as an internal control. Consistent LogD values across all three ratios mathematically prove the absence of concentration-dependent aggregation or micelle formation.

  • Quantification: Shake mechanically for 60 minutes at 25.0°C, centrifuge to separate phases, and quantify via HPLC-UV. Calculate LogD7.4​=log10​(Coctanol​/Cwater​) .

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL: [Link]

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation (ICH) (2005). URL:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing (1995). URL:[Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons (2012). URL:[Link]

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(1-Propionylpiperidin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 4-(1-Propionylpiperidin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 4-(1-Propionylpiperidin-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. The core of this document focuses on the principles and application of single-crystal X-ray diffraction for determining the precise three-dimensional arrangement of atoms within the crystal lattice. We delve into the causality behind experimental choices, from solvent selection in crystallization to the parameters of X-ray data collection and refinement. This guide is intended to serve as a practical resource for researchers in structural biology and drug development, offering field-proven insights into obtaining and interpreting high-quality crystallographic data.

Introduction: The Significance of 4-(1-Propionylpiperidin-4-yl)benzoic Acid in Medicinal Chemistry

Substituted piperidine and benzoic acid moieties are prevalent scaffolds in a vast array of pharmacologically active compounds.[1][2] The title compound, 4-(1-Propionylpiperidin-4-yl)benzoic acid, combines these two key pharmacophores. The piperidine ring, a saturated heterocycle, is a common feature in central nervous system (CNS) active drugs, contributing to favorable pharmacokinetic properties. The benzoic acid group, an aromatic carboxylic acid, can participate in crucial hydrogen bonding interactions with biological targets and is a versatile synthetic handle for further molecular elaboration.[3]

The propionyl group attached to the piperidine nitrogen introduces a specific lipophilic character and can influence the conformational preferences of the piperidine ring, which in turn can affect binding affinity and selectivity for a target protein. Understanding the precise three-dimensional structure of this molecule is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A detailed crystal structure provides the empirical foundation for understanding how molecular shape and functional group orientation relate to biological activity.

  • Rational Drug Design: The atomic coordinates from the crystal structure can be used in computational modeling and docking studies to design more potent and selective analogs.

  • Solid-State Characterization: For drug development, understanding the crystalline form is critical for formulation, stability, and bioavailability.[4][5]

This guide will walk through the essential steps to determine and analyze the crystal structure of 4-(1-Propionylpiperidin-4-yl)benzoic acid, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-(1-Propionylpiperidin-4-yl)benzoic Acid

A plausible synthetic route to the title compound involves the acylation of a 4-(piperidin-4-yl)benzoic acid precursor. A general synthetic scheme is outlined below. The starting materials and specific reaction conditions would be optimized to ensure high purity of the final product, which is a prerequisite for successful crystallization.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-(Piperidin-4-yl)benzoic acid Product 4-(1-Propionylpiperidin-4-yl)benzoic acid Reactant1->Product Acylation Reactant2 Propionyl chloride or Propionic anhydride Reactant2->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalMounting Crystal Mounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B O1A O-H O2B O=C O1A->O2B Hydrogen Bond O2A C=O O1B H-O O1B->O2A Hydrogen Bond

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Foundational

In Vitro Biological Activity of 4-(1-Propionylpiperidin-4-yl)benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of targeted therapeutics requires molecular scaffolds that offer both high binding affinity and favorable physicochemical properties. The 4-(1-propionylpiperidin-4-yl)benzoic acid sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires molecular scaffolds that offer both high binding affinity and favorable physicochemical properties. The 4-(1-propionylpiperidin-4-yl)benzoic acid scaffold (CAS 1243106-26-4) has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Structurally related to the highly potent [1], this scaffold provides an optimal foundation for developing novel anti-inflammatory, analgesic, and neuroprotective agents.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, step-by-step guide to evaluating the in vitro biological activity of these derivatives. We will explore the mechanistic rationale behind the scaffold, detail self-validating biochemical and cellular protocols, and present a structured workflow for lead optimization.

Mechanistic Rationale & Target Engagement

To understand the in vitro behavior of 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives, we must dissect the causality behind their structural components:

  • The 1-Propionylpiperidin-4-yl Group : This moiety is critical for target engagement. In the context of sEH inhibition, the propionyl group provides the exact steric bulk and lipophilicity required to occupy the enzyme's hydrophobic catalytic tunnel. The piperidine ring acts as a rigid, metabolically stable spacer that properly orients the molecule[2].

  • The Benzoic Acid Core : The para-substituted benzoic acid serves as a versatile handle for derivatization (e.g., into amides, esters, or ureas) and acts as a bioisostere for the carboxylate headgroup of endogenous fatty acid substrates like epoxyeicosatrienoic acids (EETs).

  • Dual-Target Potential : Recent pharmacological advancements have demonstrated that derivatives containing the 1-propionylpiperidine moiety can act as[1]. This dual inhibition synergistically halts the NF-κB inflammatory cascade, making these derivatives highly valuable for neuroinflammation models.

Pathway EETs EETs (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Neuro Neuroinflammation & Pain EETs->Neuro Resolves DHETs DHETs (Pro-inflammatory) sEH->DHETs Converts to DHETs->Neuro Exacerbates Deriv 4-(1-Propionylpiperidin-4-yl) benzoic acid derivatives Deriv->sEH Primary Inhibition p38 p38β MAPK Deriv->p38 Secondary Target NFkB NF-κB Activation p38->NFkB Phosphorylates NFkB->Neuro Cytokine Storm

Caption: Dual-target mechanism of 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives in inflammation.

In Vitro Experimental Protocols

To ensure rigorous scientific integrity, every assay must be designed as a self-validating system . The following protocols explain not just the how, but the why behind each experimental choice.

Protocol A: sEH FRET-Based Inhibition Assay

Rationale : We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). The hydrolysis of this non-fluorescent epoxide by sEH yields a highly fluorescent cyanohydrin. This provides a real-time kinetic readout that is far superior to endpoint LC-MS for initial high-throughput screening.

Step-by-Step Methodology :

  • Reagent Preparation : Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific adherence to the microplate walls.

  • Compound Dilution : Prepare 10-point serial dilutions of the benzoic acid derivatives in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration : Incubate 1 nM sEH with the inhibitor dilutions for 15 minutes at 30°C. Causality: This pre-incubation step is critical for allowing slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation : Add PHOME substrate (final concentration 50 µM) to initiate the reaction.

  • Kinetic Measurement : Monitor fluorescence (Ex = 330 nm, Em = 465 nm) continuously for 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Self-Validation Check : Include a well containing 100 nM of the known [3]. A signal reduction of >95% in this well validates that the enzyme is fully active and the substrate concentration is within the linear dynamic range.

Protocol B: Cellular Neuroinflammation Assay (SH-SY5Y)

Rationale : Biochemical potency does not guarantee cellular permeability. Differentiated SH-SY5Y human neuroblastoma cells serve as an excellent in vitro model to evaluate whether the derivatives can cross cell membranes and exert anti-neuroinflammatory effects via p38β/NF-κB modulation.

Step-by-Step Methodology :

  • Cell Differentiation : Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Differentiate using 10 µM Retinoic Acid for 5 days to induce a mature neuronal phenotype.

  • Pre-treatment : Treat cells with 1 µM of the test derivative for 2 hours.

  • Inflammatory Insult : Challenge the cells with 1 µg/mL Lipopolysaccharide (LPS) or Amyloid-beta (Aβ) oligomers for 24 hours.

  • Readout (NF-κB Translocation) : Lyse the cells and perform a nuclear fractionation. Quantify nuclear NF-κB p65 levels using a highly specific ELISA.

  • Self-Validation Check : Cell viability must be assessed in parallel using an MTT assay. If a compound shows NF-κB inhibition but reduces cell viability by >15%, the anti-inflammatory effect is likely a false positive driven by cytotoxicity.

Data Presentation & Lead Optimization

When profiling a library of 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives, quantitative data must be structured to highlight the Structure-Activity Relationship (SAR) and ADME properties (Absorption, Distribution, Metabolism, and Excretion).

Table 1: Representative In Vitro Profiling of Scaffold Derivatives

Compound IDR-Group ModificationsEH IC₅₀ (nM)p38β IC₅₀ (nM)SH-SY5Y Viability (%)HLM Stability (T₁/₂ min)
Scaffold Free Carboxylic Acid45.2>10,00098%120
Deriv-01 Methyl Ester12.48,50095%45
Deriv-02 Trifluoromethoxy Amide2.145096%185
Deriv-03 Urea Linkage (TPPU-like)0.92892%>200
TPPU Reference Control1.13594%>200

Note: The conversion of the free benzoic acid into a bulky, lipophilic urea or amide (Deriv-02, Deriv-03) drastically improves both sEH potency and p38β engagement, while enhancing [4].

Workflow Synth Chemical Derivatization Enzyme In Vitro FRET Assay (sEH & p38β) Synth->Enzyme Library Cell SH-SY5Y Cellular Efficacy Model Enzyme->Cell IC50 < 10nM ADME Microsomal Stability Testing Cell->ADME Non-toxic

Caption: Step-by-step in vitro screening workflow for evaluating novel piperidine-benzoic acid scaffolds.

Conclusion

The in vitro biological evaluation of 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives requires a multi-tiered approach. By utilizing self-validating biochemical FRET assays and robust cellular models, researchers can accurately identify compounds that leverage this scaffold's unique geometry to achieve potent, dual-target anti-inflammatory efficacy.

References

  • 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Chemical Neuroscience.[Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry.[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology.[Link]

  • A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences.[Link]

Sources

Exploratory

Mechanism of action for 4-(1-Propionylpiperidin-4-yl)benzoic acid in drug discovery

An In-Depth Technical Guide to the Mechanism of Action of 4-(1-Propionylpiperidin-4-yl)benzoic Acid in Drug Discovery As drug discovery shifts from simple lock-and-key inhibition to complex modalities like Targeted Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(1-Propionylpiperidin-4-yl)benzoic Acid in Drug Discovery

As drug discovery shifts from simple lock-and-key inhibition to complex modalities like Targeted Protein Degradation (TPD) and allosteric modulation, the architectural precision of chemical building blocks becomes paramount. 4-(1-Propionylpiperidin-4-yl)benzoic acid is a highly versatile, semi-rigid pharmacophore and linker intermediate. Rather than acting as a standalone therapeutic, this structural motif is strategically embedded into larger molecular frameworks to dictate spatial geometry, eliminate off-target liabilities, and drive target engagement.

This whitepaper dissects the mechanistic rationale, physicochemical advantages, and experimental validation of utilizing the 1-acylpiperidin-4-yl benzoic acid scaffold in modern drug design, drawing upon its proven efficacy in Complement Factor B inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers.

Structural Rationale and Physicochemical Engineering

To understand the mechanism of action of this scaffold, we must deconstruct its three core components and explain the causality behind their selection in hit-to-lead optimization.

  • The Benzoic Acid Moiety (The Anchor): Carboxylic acids are classic bioisosteres for phosphate groups and peptide C-termini. In target binding pockets, the benzoic acid acts as a critical hydrogen bond acceptor/donor and engages in strong salt bridges with basic residues (e.g., Arginine or Asparagine). The phenyl ring provides pi-pi stacking opportunities and restricts the rotational degrees of freedom compared to aliphatic acids[1].

  • The Piperidine Ring (The Vector): The 1,4-substituted piperidine ring strongly prefers a chair conformation, placing the substituents in equatorial positions. This creates a highly predictable, semi-rigid exit vector. In PROTAC design, replacing flexible PEG chains with piperidine-benzoic acid motifs reduces the entropic penalty upon ternary complex formation, thereby increasing the thermodynamic favorability of target degradation.

  • The Propionyl Group (The N-Cap): Uncapped piperidines possess a high pKa (~10), leading to protonation at physiological pH. This basicity is a notorious driver of hERG potassium channel blockade (cardiotoxicity) and lysosomal trapping. Acylation with a propionyl group neutralizes the amine, abolishing hERG liability while providing a small, lipophilic ethyl footprint to displace high-energy water molecules at the solvent interface[1][2].

Table 1: Physicochemical Impact of N-Acylation on the Piperidine-Benzoic Acid Scaffold
Property / LiabilityFree Amine (Piperidin-4-yl benzoic acid)N-Propionyl Capped (4-(1-Propionyl...))Mechanistic Consequence
Basic pKa ~10.2Neutral (Amide)Prevents non-specific electrostatic binding.
LogP (Lipophilicity) ~1.2~2.5Enhances membrane permeability and oral bioavailability.
hERG Liability HighNegligibleEliminates off-target cardiotoxicity.
Conformational State Flexible (Salt formation)Restricted (Amide resonance)Pre-organizes the molecule for optimal receptor fit.

Mechanism of Action 1: Core Scaffold in Enzyme Inhibition

The 1-acylpiperidin-yl benzoic acid motif is a foundational pharmacophore in the development of highly specific enzyme inhibitors. A premier example of this mechanism is found in the development of Iptacopan (LNP023) , a first-in-class Complement Factor B inhibitor[2].

When embedded into an inhibitor, the benzoic acid moiety penetrates deep into the active site. Crystallographic data (e.g., PDB: 6T8V) demonstrates that the carboxylic acid engages in critical hydrogen bonds with specific residues (such as Asn220B and Asp218A in Factor B)[1][3]. The piperidine ring projects the rest of the molecule out of the primary pocket, while the N-acyl group (analogous to the propionyl group) interfaces with the solvent boundary or a shallow hydrophobic sub-pocket, locking the inhibitor in place and preventing the natural substrate from binding.

BindingModel cluster_scaffold 4-(1-Propionylpiperidin-4-yl)benzoic acid Scaffold cluster_target Target Protein Pocket (e.g., Factor B) BA Benzoic Acid Moiety PIP Piperidine Ring BA->PIP C-C Bond Vector Arg Arg/Asp Residues BA->Arg Salt Bridge / H-Bond PROP Propionyl Group PIP->PROP N-Acylation Hydro Hydrophobic Sub-pocket PIP->Hydro Van der Waals Solvent Solvent Interface PROP->Solvent Basicity Masking

Fig 1: Pharmacophoric mapping of the scaffold within a target enzyme binding pocket.

Mechanism of Action 2: Semi-Rigid Linker in PROTACs

In Targeted Protein Degradation, the linker connecting the target-binding warhead to the E3 ligase ligand is not merely a passive string; it actively dictates the 3D orientation of the ternary complex.

4-(1-Propionylpiperidin-4-yl)benzoic acid derivatives are heavily utilized as semi-flexible linkers [4]. The rigid nature of the benzoic acid-piperidine axis prevents the PROTAC from collapsing in on itself (a common failure mode of long alkyl/PEG chains). By carefully tuning the length of the N-acyl group (e.g., propionyl vs. acetyl), chemists can subtly alter the spatial trajectory of the E3 ligase ligand, forcing the E3 ligase into optimal proximity with the target protein's lysine residues for efficient ubiquitination.

PROTAC POI Protein of Interest (POI) Warhead Target Ligand POI->Warhead Specific Binding Degradation Proteasomal Degradation POI->Degradation Target Elimination Linker Piperidine-Benzoic Linker (Semi-Rigid Vector) Warhead->Linker Covalent Attachment E3Ligand E3 Ligase Ligand Linker->E3Ligand Spatial Orientation E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruitment E3->POI Ubiquitination (Proximity Driven)

Fig 2: The role of the semi-rigid piperidine-benzoic linker in PROTAC ternary complex formation.

Experimental Protocols: Validating Target Engagement

To ensure scientific integrity, any compound utilizing this scaffold must be evaluated using a self-validating assay system. Below is a robust protocol for validating the binding affinity and ternary complex formation of a PROTAC utilizing the 4-(1-Propionylpiperidin-4-yl)benzoic acid linker via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

TR-FRET Ternary Complex Assay Protocol

Causality Check: TR-FRET is chosen over standard biochemical assays because it specifically measures the proximity of two proteins (Target and E3 Ligase) rather than just binary target occupancy, which is critical for PROTAC mechanism validation.

Reagents & Setup:

  • Proteins: GST-tagged Protein of Interest (POI) and His-tagged E3 Ligase (e.g., VHL or Cereblon).

  • Fluorophores: Europium (Eu)-anti-GST antibody (Donor) and Allophycocyanin (APC)-anti-His antibody (Acceptor).

  • Compounds: The synthesized PROTAC (Test), a non-binding PROTAC enantiomer (Negative Control), and the isolated warhead (Competitor Control).

Step-by-Step Methodology:

  • Preparation: In a 384-well low-volume microplate, prepare a 10-point, 3-fold serial dilution of the PROTAC compound in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA) starting at 10 µM.

  • Protein Incubation: Add 10 nM of GST-POI and 10 nM of His-E3 Ligase to all wells.

    • Self-Validation: The inclusion of the non-binding enantiomer in parallel wells ensures that any observed signal is driven by specific stereochemical engagement, not non-specific aggregation.

  • Fluorophore Addition: Add 2 nM Eu-anti-GST and 20 nM APC-anti-His to the mixture.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark to allow the ternary complex to reach thermodynamic equilibrium.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 337 nm; measure emission at 620 nm (Eu) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration. A successful PROTAC will display a classic "hook effect" (bell-shaped curve), proving that at excessively high concentrations, binary complexes outcompete the ternary complex.

By utilizing the rigid 4-(1-Propionylpiperidin-4-yl)benzoic acid scaffold, researchers typically observe a leftward shift in the TR-FRET curve compared to flexible PEG linkers, indicating a lower entropic penalty and a highly stable ternary complex.

References

  • Mainolfi, N., et al. "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90467622, Iptacopan." PubChem. URL: [Link]

  • RCSB Protein Data Bank. "6T8V: Complement factor B in complex with (S)-5,7-Dimethyl-4-((2-phenylpiperidin-1-yl)methyl)-1H-indole." RCSB PDB. URL: [Link]

Sources

Foundational

Thermal Characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid: A Definitive Analytical Guide

Executive Summary In pharmaceutical development and advanced organic synthesis, the thermal behavior of intermediate compounds dictates downstream processing parameters, storage conditions, and formulation strategies. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the thermal behavior of intermediate compounds dictates downstream processing parameters, storage conditions, and formulation strategies. 4-(1-Propionylpiperidin-4-yl)benzoic acid (CAS: 1243106-26-4) represents a highly functionalized molecular scaffold featuring a carboxylic acid moiety, a sterically demanding piperidine ring, and an N-propionyl amide group.

As a Senior Application Scientist, I approach the thermal characterization of such molecules not merely as a data-gathering exercise, but as an investigation into intermolecular physics. This whitepaper establishes a rigorous, self-validating analytical framework for determining the melting point and thermal stability of this specific compound, bridging predictive structural thermodynamics with empirical methodologies.

Structural Thermodynamics & Predictive Behavior

The thermal transitions of 4-(1-Propionylpiperidin-4-yl)benzoic acid are governed by the competing forces of its rigid and flexible domains:

  • Carboxylic Acid Dimerization: The para-substituted benzoic acid group strongly drives the formation of intermolecular hydrogen-bonded dimers in the solid state. This highly ordered crystalline lattice requires significant thermal energy to disrupt, pushing the melting point substantially higher than that of simple aliphatic amides.

  • Amide Dipole Interactions: The N-propionyl group introduces strong dipole-dipole interactions. However, the rotational barrier around the C-N amide bond, combined with the conformational flexibility of the piperidine chair structure, introduces entropic disorder upon heating.

  • Thermal Degradation Causality: Upon exceeding the melting point, the molecule is susceptible to two primary degradation pathways: decarboxylation of the benzoic acid moiety (typically occurring >250 °C) and thermal cleavage of the amide bond.

Based on the thermal behavior of structurally homologous para-substituted benzoic acids and acylated piperidines, we can establish a predictive quantitative baseline for analytical testing.

Table 1: Predictive Quantitative Thermal Data
ParameterPredictive Range / ValueAnalytical MethodMechanistic Rationale
Melting Point ( Tm​ ) 185 °C – 205 °CDSCDisruption of carboxylic acid dimers and lattice packing.
Enthalpy of Fusion ( ΔHf​ ) 25 – 40 J/gDSCEnergy required to overcome hydrogen bonding and dipole interactions.
Onset of Degradation ( Td​ ) ~280 °CTGAInitial mass loss driven by thermal decarboxylation ( CO2​ evolution).
Secondary Degradation >320 °CTGACleavage of the N-propionyl group and piperidine ring fragmentation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our thermal data, the experimental workflows must be self-validating. This means the system continuously proves its own accuracy through integrated calibration and controlled environmental parameters. The following protocols align with the stringent requirements of USP <891> for Thermal Analysis[1].

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to isolate the true melting point (endothermic transition) from potential polymorphic shifts.

  • System Suitability & Calibration: Prior to sample analysis, calibrate the DSC temperature and heat flow axes using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. This two-point calibration ensures linearity across the expected melting range of the analyte, adhering strictly to ASTM E967 standards[2].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-(1-Propionylpiperidin-4-yl)benzoic acid into a standard aluminum crucible.

    • Causality Check: Crimp the lid with a microscopic pinhole. The pinhole is critical; it prevents the buildup of vapor pressure from any residual solvent or early volatile release, which would otherwise deform the pan, alter thermal contact with the sensor, and distort the heat flow signal.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. This prevents oxidative degradation of the sample prior to melting and sweeps away evolved gases.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes to establish a stable baseline.

    • Ramp at 10 °C/min to 250 °C.

    • Causality Check: A 10 °C/min rate provides the optimal balance between peak resolution (identifying closely spaced polymorphic transitions) and sensitivity (signal-to-noise ratio of the heat flow).

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the absolute thermal stability limit ( Td​ ) and map the decomposition kinetics.

  • System Suitability & Calibration: Tare the microbalance using an empty platinum or alumina pan. Verify temperature calibration using the Curie point of nickel.

  • Sample Preparation: Load 5.0 to 10.0 mg of the sample into the pan. Ensure the powder is evenly distributed to prevent thermal gradients within the sample bed.

  • Purge Gas: Utilize a dual-gas system. Run the primary degradation phase under Nitrogen ( N2​ ) at 40 mL/min to observe pure thermal decomposition without the interference of combustion.

  • Thermal Program (Compositional Analysis):

    • Ramp at 10 °C/min from 25 °C to 600 °C under N2​ .

    • Switch purge gas to Oxygen ( O2​ ) or Air at 600 °C and hold for 15 minutes.

    • Causality Check: The switch to oxygen at high temperatures forces the combustion of any remaining carbonaceous char, allowing for the precise quantification of absolute residual ash (inorganic impurities), in accordance with ASTM E1131[3].

Analytical Workflows & Degradation Pathways

The integration of DSC and TGA data provides a holistic view of the molecule's thermal lifecycle. The diagrams below map the operational workflow and the mechanistic degradation pathway of the compound.

Workflow N1 Sample Preparation (Desiccation & Weighing) N2 Instrument Calibration (Indium & Zinc) N1->N2 N3 Differential Scanning Calorimetry (DSC) N2->N3 Thermal Transition N4 Thermogravimetric Analysis (TGA) N2->N4 Mass Loss N5 Data Synthesis (Melting Point & Stability Profile) N3->N5 N4->N5

Figure 1: Integrated Thermal Analysis Workflow for Pharmaceutical Intermediates.

Pathway S1 Intact 4-(1-Propionylpiperidin-4-yl)benzoic acid (Solid State) S2 Melt Phase (Endothermic Transition) S1->S2 185-205 °C S3 Decarboxylation (CO2 Evolution) S2->S3 > 280 °C S4 Amide Cleavage (Propionyl Loss) S3->S4 > 320 °C S5 Carbonaceous Char (Residual Mass) S4->S5 > 500 °C

Figure 2: Mechanistic Thermal Degradation Pathway of the Target Analyte.

Conclusion

The thermal characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid requires a methodical approach that respects the complex interplay of its functional groups. By utilizing self-validating DSC and TGA protocols grounded in pharmacopeial standards, researchers can accurately map its melting point (~185–205 °C) and thermal stability limit (~280 °C). This data is not merely descriptive; it is the foundational intelligence required to scale synthetic processes safely and formulate stable drug products.

References

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties" (Referencing USP <891> Thermal Analysis). Available at:[Link]

  • ASTM International. "ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers." Available at: [Link]

  • ASTM International. "ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry." Available at:[Link]

Sources

Exploratory

Toxicological Profiling and Safety Data for 4-(1-Propionylpiperidin-4-yl)benzoic acid: A Preclinical Evaluation Guide

Executive Summary 4-(1-Propionylpiperidin-4-yl)benzoic acid (CAS: 1243106-26-4) is a highly specialized chemical intermediate frequently utilized in the synthesis of biologically active small molecules, most notably solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1-Propionylpiperidin-4-yl)benzoic acid (CAS: 1243106-26-4) is a highly specialized chemical intermediate frequently utilized in the synthesis of biologically active small molecules, most notably soluble epoxide hydrolase (sEH) inhibitors such as TPPU[1]. Structurally, it is characterized by a 4-arylpiperidine scaffold, an N-propionyl amide group, and a terminal benzoic acid moiety.

Because empirical in vivo toxicological data for this specific intermediate is limited in public domains, preclinical safety evaluations must rely on predictive toxicology, Structure-Activity Relationship (SAR) profiling, and targeted in vitro assays. This whitepaper provides drug development professionals with a comprehensive framework for evaluating the metabolic vulnerabilities, structural liabilities, and safe handling protocols for this compound.

Structural Toxicology & Mechanism of Action (MoA)

As a Senior Application Scientist, evaluating a novel intermediate requires dissecting its functional groups to predict off-target effects and metabolic bottlenecks. The toxicity profile of 4-(1-Propionylpiperidin-4-yl)benzoic acid is governed by two primary structural features:

The Benzoic Acid Moiety: Risk of Acyl Glucuronidation

Carboxylic acid-containing drugs are notoriously susceptible to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2]. The benzoic acid group in this compound is predicted to undergo conjugation to form an acyl glucuronide .

  • The Causality of Toxicity: Acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular rearrangement and subsequently bind covalently to hepatic proteins via transacylation or glycation mechanisms[3]. This covalent protein adduction is a well-documented trigger for idiosyncratic Drug-Induced Liver Injury (DILI) and immune-mediated hepatotoxicity[2].

The 4-Arylpiperidine Scaffold: Mitigated hERG Liability

The 4-arylpiperidine substructure is a privileged pharmacophore in CNS drug discovery, but it is historically flagged for interacting with the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation and cardiotoxicity[4].

  • The Causality of Safety: hERG channel blockade typically requires a highly basic amine (pKa > 8) that is protonated at physiological pH to form ion-dipole interactions within the channel pore. In 4-(1-Propionylpiperidin-4-yl)benzoic acid, the piperidine nitrogen is acylated by a propionyl group, converting it into an amide. This drastically reduces the basicity of the nitrogen, effectively neutralizing the primary structural alert for hERG inhibition[4].

Predictive Safety & Toxicity Data

To streamline preclinical decision-making, the predicted toxicological endpoints based on the compound's physicochemical properties are summarized below.

Toxicological EndpointPredicted Risk LevelMechanistic Rationale
hERG Inhibition (Cardiotoxicity) Low N-propionyl amide neutralizes piperidine basicity, preventing critical ion-dipole interactions in the hERG pore.
Hepatotoxicity (DILI) Moderate The benzoic acid moiety is highly susceptible to UGT-mediated acyl glucuronidation, forming reactive electrophiles.
Phospholipidosis Low The absence of a highly lipophilic basic amine (pKa < 7) prevents lysosomal trapping and subsequent phospholipid accumulation.
Genotoxicity (Ames Test) Negative The scaffold lacks structural alerts (e.g., aromatic amines, epoxides) for DNA intercalation or direct alkylation.

In Vitro Safety Assessment Protocols

To validate the predictive models, the following self-validating experimental workflows must be executed.

Workflow A Compound QC & Purity Check B In Vitro Cytotoxicity (HepG2) A->B C Metabolic Stability (HLMs + UDPGA) B->C D Reactive Metabolite Trapping (Cys) C->D E hERG Binding Assay D->E

Figure 1: High-throughput in vitro safety screening workflow for preclinical evaluation.

Protocol: Reactive Metabolite Trapping via Cysteine Adduction

Objective: To empirically quantify the electrophilic reactivity of the acyl glucuronide metabolite. System Design: This protocol uses L-cysteine as a surrogate nucleophile to trap transient reactive species before they can bind to complex proteins[3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLMs).

  • Substrate Addition: Spike 4-(1-Propionylpiperidin-4-yl)benzoic acid into the matrix to achieve a final concentration of 10 µM.

  • Trapping Agent: Add L-cysteine to a final concentration of 5 mM.

  • Initiation: Initiate the metabolic reaction by adding 2 mM UDP-glucuronic acid (UDPGA).

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle orbital agitation.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS, specifically monitoring for the [M + Cys] adduct mass transition.

Self-Validation Parameters:

  • Positive Control: Diclofenac (A known generator of highly reactive acyl glucuronides).

  • Negative Control: A parallel reaction mixture lacking the UDPGA cofactor. If adducts form in this control, it indicates non-UGT-mediated degradation, invalidating the assay.

Metabolic Vulnerabilities & Clearance Pathways

Understanding the clearance mechanisms is critical for predicting drug-drug interactions (DDIs) and half-life. The primary metabolic bottleneck for this compound is Phase II conjugation.

Metabolism Parent 4-(1-Propionylpiperidin-4-yl) benzoic acid UGT UGT1A1 / UGT2B7 (Glucuronidation) Parent->UGT Phase II CYP CYP3A4 / CYP2D6 (Oxidation) Parent->CYP Phase I Metabolite1 Acyl Glucuronide (Reactive Electrophile) UGT->Metabolite1 Metabolite2 Hydroxylated Derivatives CYP->Metabolite2 Tox Covalent Protein Binding (Idiosyncratic Toxicity) Metabolite1->Tox Transacylation

Figure 2: Predicted biotransformation pathways highlighting acyl glucuronidation risks.

While Phase I CYP450-mediated oxidation (e.g., aliphatic hydroxylation of the piperidine ring) will occur, the rapid kinetics of UGT1A1 and UGT2B7 acting on the exposed benzoic acid will likely dominate the intrinsic clearance ( CLint​ ) profile.

Handling, Storage, and Occupational Safety

As an uncharacterized pharmaceutical intermediate, 4-(1-Propionylpiperidin-4-yl)benzoic acid must be handled under the assumption of biological activity.

  • Storage: Store in a tightly sealed container at 2–8°C, protected from light and moisture to prevent premature hydrolysis of the amide bond.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a ventilated powder weighing enclosure.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a fitted N95/P100 particulate respirator if aerosolization is a risk.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-(1-Propionylpiperidin-4-yl)benzoic acid as a Versatile Building Block for Peptide Coupling

Introduction In the landscape of modern drug discovery and development, the synthesis of novel peptide conjugates and complex molecules often requires specialized building blocks that introduce unique structural motifs....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel peptide conjugates and complex molecules often requires specialized building blocks that introduce unique structural motifs. 4-(1-Propionylpiperidin-4-yl)benzoic acid is one such valuable, non-canonical building block. Its structure, featuring a rigid benzoic acid for amide bond formation and a substituted piperidine ring, allows for the introduction of a distinct three-dimensional profile into target molecules. This can be particularly advantageous in modulating pharmacokinetic properties, improving receptor binding, or serving as a linker in more complex architectures like Proteolysis Targeting Chimeras (PROTACs).

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 4-(1-Propionylpiperidin-4-yl)benzoic acid in peptide coupling reactions. We will delve into the mechanistic rationale behind recommended protocols, provide step-by-step procedures for two robust coupling methods, and offer insights into reaction optimization and troubleshooting.

Physicochemical Properties of the Building Block

PropertyEstimated Value/Observation
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in polar aprotic solvents such as DMF, DMSO, and NMP. Limited solubility in water and non-polar organic solvents.

Core Principles of Amide Bond Formation

The formation of a stable amide (peptide) bond between a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxyl group.[1] Direct reaction is generally not feasible as amines, being basic, will deprotonate the carboxylic acid to form an unreactive carboxylate salt.[2] Coupling reagents are therefore essential to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[1]

This guide will focus on two highly effective and widely used methods for the activation and coupling of 4-(1-Propionylpiperidin-4-yl)benzoic acid:

  • HATU-Mediated Coupling: Employing a modern uronium salt-based reagent known for its high efficiency and low rate of racemization.[3]

  • EDC/HOBt-Mediated Coupling: A classic and cost-effective carbodiimide-based method, enhanced by an additive to improve reaction rates and suppress side reactions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that converts carboxylic acids into reactive OAt-active esters.[1] The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the aminolysis and leading to high yields and short reaction times, even with sterically hindered substrates.[3]

Diagram of the HATU-Mediated Coupling Workflow

HATU_Workflow cluster_activation Activation Step cluster_coupling Coupling Step BuildingBlock 4-(1-Propionylpiperidin-4-yl)benzoic acid ActiveEster OAt-Active Ester Intermediate BuildingBlock->ActiveEster 1. Activation HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Amine Amine Substrate (e.g., Peptide N-terminus) ActiveEster->Amine Product Coupled Product (Amide Bond Formed) Amine->Product 2. Nucleophilic Attack caption General workflow for HATU-mediated peptide coupling.

Caption: General workflow for HATU-mediated peptide coupling.

Materials:

  • 4-(1-Propionylpiperidin-4-yl)benzoic acid

  • Amine substrate (e.g., an amino acid ester hydrochloride or a peptide with a free N-terminus)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for work-up

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-(1-Propionylpiperidin-4-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and allow it to dissolve.

  • Activation: Add DIPEA (2.5 eq) dropwise to the reaction mixture. If the amine substrate is a hydrochloride salt, an additional equivalent of base may be required. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.

  • Coupling: Add the amine substrate (1.0 - 1.2 eq) to the reaction mixture. If the amine is a solid, it can be added directly. If it is an oil or in solution, it can be added via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Classic and Economical Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being sufficiently reactive towards amines.[5]

EDC_HOBt_Workflow cluster_activation Activation & Trapping cluster_coupling Coupling Step BuildingBlock 4-(1-Propionylpiperidin-4-yl)benzoic acid ActiveEster HOBt-Active Ester Intermediate BuildingBlock->ActiveEster 1. Activation & Trapping EDC EDC EDC->ActiveEster HOBt HOBt HOBt->ActiveEster Amine Amine Substrate (e.g., Peptide N-terminus) ActiveEster->Amine Product Coupled Product (Amide Bond Formed) Amine->Product 2. Nucleophilic Attack caption General workflow for EDC/HOBt-mediated peptide coupling.

Sources

Application

HPLC method development for 4-(1-Propionylpiperidin-4-yl)benzoic acid analysis

Application Note: Highly Specific RP-HPLC Method Development and Validation for 4-(1-Propionylpiperidin-4-yl)benzoic Acid Executive Summary The accurate quantification of pharmaceutical intermediates is a critical qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Specific RP-HPLC Method Development and Validation for 4-(1-Propionylpiperidin-4-yl)benzoic Acid

Executive Summary

The accurate quantification of pharmaceutical intermediates is a critical quality attribute in drug development. 4-(1-Propionylpiperidin-4-yl)benzoic acid presents unique chromatographic challenges due to its dual-functional nature—a neutral amide (propionylpiperidine) paired with an ionizable carboxylic acid (benzoic acid). This application note details the mechanistic rationale, step-by-step experimental protocol, and ICH Q2(R2)-compliant validation framework for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Physicochemical Profiling & Mechanistic Rationale

Method development must transcend trial-and-error; it requires a foundational understanding of the analyte's physicochemical properties to drive experimental causality.

Analyte Ionization and pH Control The benzoic acid moiety of 4-(1-Propionylpiperidin-4-yl)benzoic acid has a pKa of approximately 4.2. In RP-HPLC, peak tailing for acidic compounds is a frequent issue primarily caused by inappropriate mobile phase pH and secondary interactions with the stationary phase. If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-state presence leads to unpredictable retention, peak broadening, and severe peak splitting.

To ensure the analyte remains in a single, non-ionized (protonated) form, the mobile phase pH must be strictly controlled to at least 1.5 to 2.0 units below its pKa. Therefore, we utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous mobile phase.

Stationary Phase Selection Residual silanol groups (-Si-OH) on standard silica-based C18 columns can interact with the polar functional groups of the analyte, causing significant tailing. To mitigate this, a high-purity, exhaustively end-capped C18 column is mandatory. End-capping neutralizes accessible silanols, ensuring the separation is driven purely by hydrophobic partitioning.

Detector Optimization Benzoic acid derivatives exhibit strong UV absorbance due to the conjugated aromatic ring. A detection wavelength of 230 nm is selected to maximize sensitivity while avoiding the lower-wavelength baseline noise typical of TFA-containing mobile phases[1].

pH_Logic pH_low pH_low pH_pKa pH = 4.2 (pKa) 50% Ionized Unpredictable Retention Severe Peak Splitting pH_low->pH_pKa Increasing pH (Loss of retention) pH_high pH_high pH_pKa->pH_high Increasing pH (Complete ionization)

Figure 1: Causality between mobile phase pH, analyte ionization state, and chromatographic retention.

Optimized Chromatographic Conditions

All quantitative parameters have been optimized to balance resolution, peak symmetry, and run time.

Table 1: HPLC Method Parameters

Parameter Specification Rationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µm Minimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in HPLC-Grade Water Suppresses benzoic acid ionization (pH ~2.0).
Mobile Phase B 0.1% TFA in Acetonitrile (ACN) Provides lower backpressure and high UV transparency.
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °C ± 2 °C Reduces mobile phase viscosity and improves mass transfer.
Detection UV/DAD at 230 nm Captures maximum absorbance of the benzoic acid chromophore[1].
Injection Vol. 10 µL Prevents column overloading and band broadening.

| Diluent | Water : Acetonitrile (50:50, v/v) | Ensures complete analyte solubility and matches initial gradient strength. |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Isocratic hold to focus the analyte band.
2.0 90 10 Initiate gradient.
12.0 10 90 Elute strongly retained impurities.
15.0 10 90 Column wash phase.
15.1 90 10 Return to initial conditions.

| 20.0 | 90 | 10 | Re-equilibration. |

Execution Protocol: A Self-Validating System

To ensure trustworthiness, this protocol functions as a self-validating system. The workflow incorporates strict System Suitability Testing (SST) gates that must be passed before any sample data is generated.

Step 1: Mobile Phase Preparation
  • Phase A: Measure 1000 mL of ultra-pure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 10 minutes to degas.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 5 minutes.

Step 2: Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-(1-Propionylpiperidin-4-yl)benzoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Step 3: System Suitability Test (SST) - The Validation Gate

Inject the Working Standard (100 µg/mL) in five consecutive replicates. The system is deemed suitable for analysis only if the following criteria are met:

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Retention Time (RT) %RSD ≤ 1.0% Confirms pump delivery and gradient stability.
Peak Area %RSD ≤ 2.0% Confirms autosampler precision.
Tailing Factor (Tf) ≤ 1.5 Validates suppression of silanol interactions.

| Theoretical Plates (N) | ≥ 5000 | Confirms column efficiency and integrity. |

Step 4: Sample Analysis Sequence

Once the SST gate is passed, execute the sequence: Blank (Diluent) → SST Standards (x5) → Unknown Samples (xN) → Bracketing Standard (every 10 samples) → Blank.

Workflow A 1. Physicochemical Profiling Analyte: Acidic (pKa ~4.2) | Amide: Neutral B 2. Mobile Phase Optimization Target pH < 2.2 to suppress ionization Buffer: 0.1% TFA A->B C 3. Column Selection End-capped C18 to minimize secondary silanol interactions B->C D 4. Gradient & Detection ACN/Water Gradient UV Detection @ 230 nm C->D E 5. Method Validation ICH Q2(R2) Compliance (Specificity, Linearity, Robustness) D->E

Figure 2: End-to-end HPLC method development workflow for acidic pharmaceutical intermediates.

Method Validation Framework (ICH Q2(R2) Compliance)

The validation of analytical procedures must demonstrate that the method is fit for its intended purpose[2]. The updated ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle approach, providing guidance on the selection and evaluation of validation tests[3][4]. The reportable range is derived from product specifications and confirmed by demonstrating acceptable response, accuracy, and precision[5].

Table 4: ICH Q2(R2) Validation Summary for 4-(1-Propionylpiperidin-4-yl)benzoic Acid

Validation Parameter ICH Q2(R2) Methodology Acceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV). No interfering peaks at the analyte RT. Peak purity angle < purity threshold.
Linearity & Range Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ ±2.0%.
Accuracy (Recovery) Spike analyte into matrix at 50%, 100%, and 150% levels (n=3 per level). Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration. %RSD of assay results ≤ 2.0%.
Intermediate Precision Same as repeatability, performed on a different day, by a different analyst, on a different HPLC system. Overall %RSD (n=12) ≤ 2.0%.

| Robustness | Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5 °C), and Mobile Phase B ratio (±2%). | System suitability criteria must still be met under all varied conditions. |

Note: In cases of method transfer to participating sites, co-validation can be utilized to demonstrate that the procedure meets these predefined performance criteria using data generated at multiple locations[2].

References

  • [3] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.

  • [4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.

  • [2] Validation of Analytical Procedures Q2(R2) - ICH. ich.org.

  • [5] Validation of Analytical Procedure Q2(R2) - ICH Draft Version. ich.org.

  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. benchchem.com.

  • [1] DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. irejournals.com.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid

Abstract This application note provides a detailed guide for the comprehensive structural elucidation of 4-(1-Propionylpiperidin-4-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of 4-(1-Propionylpiperidin-4-yl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, its unambiguous characterization is critical for drug development and quality control. This document outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Furthermore, it offers a systematic approach to spectral interpretation, enabling researchers, scientists, and drug development professionals to confidently verify the molecular structure of this compound. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental choices and are supported by authoritative references.

Introduction

4-(1-Propionylpiperidin-4-yl)benzoic acid is a bifunctional organic molecule incorporating a substituted piperidine ring linked to a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry, often serving as a scaffold in the design of pharmacologically active agents. The precise connectivity and conformational features of this molecule are crucial determinants of its biological activity and physicochemical properties.

NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of such small molecules in solution.[1] Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular framework can be assembled. This guide provides a comprehensive workflow for the NMR characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid, from initial sample handling to final structural verification. The evaluation of piperidine derivatives is important for understanding their pharmacological activity.[2]

Predicted NMR Data

Due to the specific nature of this compound, publicly available experimental NMR data is scarce. Therefore, the following tables present predicted chemical shifts based on the analysis of its constituent fragments: a 4-substituted benzoic acid and an N-propionylpiperidine ring. These predictions are grounded in established principles of NMR spectroscopy and data from similar structures.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'~7.9d2H
H-3', H-5'~7.5d2H
H-2a, H-6a (axial)~4.0-4.2m2H
H-2e, H-6e (equatorial)~3.0-3.2m2H
H-4~2.8-3.0tt1H
H-82.2-2.4q2H
H-3a, H-5a (axial)~1.8-2.0m2H
H-3e, H-5e (equatorial)~1.6-1.8m2H
H-9~1.0t3H
COOH~12.9br s1H

Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, tt = triplet of triplets, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-7 (C=O, acid)~167
C-10 (C=O, amide)~172
C-1'~145
C-4'~130
C-2', C-6'~129
C-3', C-5'~128
C-2, C-6~45
C-4~40
C-3, C-5~30
C-8~27
C-9~10

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5] The following protocol is designed for the analysis of small organic molecules like 4-(1-Propionylpiperidin-4-yl)benzoic acid.[1]

Materials:

  • 4-(1-Propionylpiperidin-4-yl)benzoic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vial and Pasteur pipette

  • Glass wool

Procedure:

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][7]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for high-quality spectra.[8]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

  • Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

Diagram 1: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Compound (5-100 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve Add Solvent filter Filter if Necessary dissolve->filter Check for Solids transfer Transfer to NMR Tube filter->transfer Pipette Solution acquisition Acquire 1D & 2D NMR Spectra transfer->acquisition Insert into Spectrometer processing Process Data acquisition->processing analysis Spectral Analysis & Structure Elucidation processing->analysis G cluster_mol mol H4 H-4 C1_prime C-1' H4->C1_prime  2J(C,H) H8 H-8 C2_6 C-2, C-6 H8->C2_6  3J(C,H) H2_prime H-2', H-6' C4_prime C-4' H2_prime->C4_prime  2J(C,H) C_carboxyl C-7 (COOH) H2_prime->C_carboxyl  3J(C,H)

Caption: Key HMBC correlations for structural confirmation.

(Note: The DOT script above is illustrative of the correlations. A chemical structure image would be needed for precise positioning.)

Conclusion

This application note provides a robust and detailed framework for the NMR spectroscopic characterization of 4-(1-Propionylpiperidin-4-yl)benzoic acid. By following the outlined protocols for sample preparation, data acquisition, and systematic spectral analysis, researchers can achieve unambiguous structural elucidation. The integration of 1D and 2D NMR techniques provides a self-validating system for confirming the identity and purity of this important pharmaceutical intermediate, ensuring high confidence in experimental results.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. Small molecule NMR sample preparation. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(S1), S1-S7. [Link]

  • Cholli, A., Krishnaswami, A., & Venturella, V. (1984). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 38(6), 889-891. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Massachusetts Institute of Technology. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9034–9039. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Iacussi, M., & Gaset, A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(11), 1331-1333. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-(1-Propionylpiperidin-4-yl)benzoic acid in organic solvents

Technical Support Center: Troubleshooting Solubility of 4-(1-Propionylpiperidin-4-yl)benzoic Acid Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 4-(1-Propionylpiperidin-4-yl)benzoic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering solubility bottlenecks with 4-(1-Propionylpiperidin-4-yl)benzoic acid (CAS: 1243106-26-4).

By analyzing the structural causality of this intermediate—specifically its tendency to form stable hydrogen-bonded dimers—this guide provides self-validating protocols to overcome thermodynamic solubility limits in organic synthesis and purification workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 4-(1-Propionylpiperidin-4-yl)benzoic acid persistently precipitate in standard non-polar organic solvents like hexane or toluene? Causality: The insolubility is driven by high crystal lattice energy. The molecule features a terminal carboxylic acid group that forms highly stable, strongly hydrogen-bonded dimers in the solid state[1]. Non-polar solvents lack the hydrogen-bond accepting capability required to disrupt these dimers. Consequently, the enthalpy of mixing is highly unfavorable, and the compound crashes out of solution[2].

Q2: Which organic solvent class provides the highest thermodynamic solubility for this specific intermediate? Causality: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are the optimal choices. The molecule contains a bulky hydrophobic core (phenyl and piperidine rings) capped by a polar tertiary amide (propionyl group) and a carboxylic acid. DMSO acts as a powerful hydrogen-bond acceptor, efficiently cleaving the carboxylic acid dimers[3]. Furthermore, its high dielectric constant stabilizes the polar surface area of the amide moiety, ensuring complete solvation[4].

Q3: Can I use pH adjustment to force dissolution in biphasic aqueous-organic mixtures? Causality: Yes. Benzoic acid derivatives are weak acids (typical pKa ~4). By introducing a base (e.g., NaOH or triethylamine), you actively deprotonate the carboxylic acid to form a carboxylate anion[5]. This drastically shifts the polarity of the molecule, breaking the crystal lattice and forcing the compound into the aqueous phase or highly polar organic phase as a highly soluble salt[2].

Part 2: Quantitative Solubility Data Matrix

To facilitate rapid solvent selection, the following table summarizes the expected solubility profiles based on the thermodynamic behavior of complex benzoic acid derivatives.

Solvent ClassRepresentative SolventExpected Solubility ProfileMechanistic Rationale
Non-polar Hexane, TolueneVery Low (< 5 mg/mL)Unable to disrupt stable carboxylic acid dimers; highly unfavorable enthalpy of mixing[1].
Polar Protic Methanol, EthanolModerate (20 - 50 mg/mL)Forms H-bonds with the carboxyl and amide groups, but overall solubility is restricted by the hydrophobic piperidine/phenyl bulk[6].
Polar Aprotic DMSO, DMFHigh (> 100 mg/mL)Strong H-bond acceptors that efficiently break acid dimers; high dielectric constant stabilizes the polar surface area[4].
Aqueous Base 0.1 M NaOH (aq)Very High (as salt)Deprotonation of the -COOH group forms a highly soluble carboxylate anion, overcoming organic lattice energy[5].

Part 3: Diagnostic Workflow

Use the following decision matrix to systematically troubleshoot and resolve precipitation issues during your workflows.

SolubilityWorkflow Start Solid 4-(1-Propionylpiperidin-4-yl) benzoic acid Insoluble CheckSolvent Evaluate Solvent Polarity (Is it non-polar?) Start->CheckSolvent SwitchSolvent Switch to Polar Aprotic (e.g., DMSO / DMF) CheckSolvent->SwitchSolvent Yes CheckTemp Evaluate Concentration & Temperature CheckSolvent->CheckTemp No Success Complete Dissolution (Validated by Clear Solution) SwitchSolvent->Success HeatDilute Dilute or Apply Gentle Heating (40°C) CheckTemp->HeatDilute Sub-optimal Advanced Advanced Solubilization Required? CheckTemp->Advanced Optimized HeatDilute->Success SaltForm Add Base (e.g., NaOH/TEA) to Form Carboxylate Salt Advanced->SaltForm Yes SaltForm->Success

Caption: Experimental workflow for troubleshooting benzoic acid derivative solubility.

Part 4: Self-Validating Experimental Protocols

Protocol A: Disrupting Dimers via Co-Solvency (DCM/DMSO System)

When a reaction requires a volatile primary solvent like Dichloromethane (DCM) but the compound remains insoluble, a co-solvency approach is required to disrupt intermolecular hydrogen bonding[2].

  • Suspension: Suspend 1.0 g of 4-(1-Propionylpiperidin-4-yl)benzoic acid in 10 mL of anhydrous DCM at 20°C.

  • Titration: Under continuous magnetic stirring (400 rpm), titrate anhydrous DMSO dropwise into the suspension.

  • Equilibration: Allow 2 minutes of equilibration time per 0.5 mL of DMSO added. The strong H-bond acceptor properties of DMSO will begin cleaving the carboxylic acid dimers.

  • Validation Check (Self-Validating System): Stop the titration once the solution becomes optically clear. To validate thermodynamic stability, turn off the stirrer and let the solution sit for 60 minutes at 20°C. If spontaneous nucleation (cloudiness) occurs, the system is supersaturated; add an additional 0.5 mL of DMSO to achieve a thermodynamically stable, self-validating clear solution.

Protocol B: In-Situ Salt Formation for Biphasic Extractions

When extracting the intermediate from organic impurities, converting the neutral acid to a highly polar salt is the most effective purification method.

  • Dispersion: Disperse the crude insoluble compound in a biphasic mixture of Ethyl Acetate (20 mL) and Deionized Water (20 mL).

  • Deprotonation: Slowly add 1M NaOH (aq) dropwise to the aqueous layer while stirring vigorously. Monitor the pH of the aqueous layer until it stabilizes at pH 8.5 - 9.0.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve.

  • Validation Check (Self-Validating System): Inspect the aqueous-organic interface. The protocol validates itself through phase behavior: the complete disappearance of solid particulates at the interface confirms 100% conversion of the neutral lattice into the fully solubilized aqueous sodium carboxylate salt.

Part 5: References

  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. BenchChem. URL:

  • Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing. Eschemy. URL:

  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem. URL:

  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. GuideChem. URL:

  • Dimethyl sulfoxide. Wikipedia. URL:

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ACS Publications. URL:

Sources

Optimization

Optimizing catalyst selection for 4-(1-Propionylpiperidin-4-yl)benzoic acid cross-coupling

Topic: Optimizing Catalyst Selection for 4-(1-Propionylpiperidin-4-yl)benzoic acid Cross-Coupling Welcome to the Catalyst Optimization Support Center. As a Senior Application Scientist, I have designed this hub to help y...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Selection for 4-(1-Propionylpiperidin-4-yl)benzoic acid Cross-Coupling

Welcome to the Catalyst Optimization Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the specific thermodynamic and kinetic hurdles associated with the cross-coupling of 4-(1-Propionylpiperidin-4-yl)benzoic acid .

Rather than relying on outdated trial-and-error screening, this guide focuses on causality-driven chemistry . We will utilize Decarboxylative Cross-Coupling (DCC) as our primary methodology, allowing you to use the free carboxylic acid directly without pre-activation to a boronic ester or acid chloride.

Module 1: Substrate Profiling & Mechanistic Causality

Before selecting a catalyst, we must analyze the specific liabilities of 4-(1-Propionylpiperidin-4-yl)benzoic acid:

  • The Para-Substitution Penalty: Standard monometallic Pd-catalyzed decarboxylative couplings require electron-rich, ortho-substituted benzoic acids (e.g., 2,6-dimethoxybenzoic acid). The steric bulk at the ortho position forces the carboxylate group out of coplanarity with the aromatic ring, significantly lowering the activation energy for CO₂ extrusion. Because our piperidine substituent is para to the carboxylic acid, the C–COOH bond is highly stable. Therefore, a monometallic system will fail. You must use a bimetallic Pd/Cu or Pd/Ag system to independently force the decarboxylation step[1].

  • The Propionyl-Piperidine Sink: The N-propionyl moiety features a Lewis basic amide carbonyl. In solution, this oxygen can act as a competitive ligand, coordinating to the Pd(II) center. This off-cycle sequestration displaces weakly bound phosphines, leading to catalyst aggregation and the dreaded precipitation of "Pd-black."

Module 2: Troubleshooting & FAQs

Q: My reaction yields mostly protodecarboxylation (1-propionyl-4-phenylpiperidine) instead of the biaryl product. Why is this happening? A: You are experiencing a kinetic mismatch between your two catalytic cycles. In a bimetallic system, the Cu-catalyst extrudes CO₂ to form an Aryl-Cu(I) intermediate. If the Pd-catalyst is too slow to undergo oxidative addition with your aryl halide, the Aryl-Cu(I) intermediate "waits" in solution and eventually reacts with trace protons.

  • The Fix: Accelerate the Pd cycle. Switch to a highly electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos or BrettPhos . This increases the electron density on Pd, drastically accelerating oxidative addition and allowing the Pd(II) complex to intercept the Aryl-Cu(I) species before protonation occurs.

Q: The reaction stalls at 15% conversion, and I observe a fine black precipitate in the Schlenk tube. How do I prevent catalyst death? A: The black precipitate is palladium black, confirming catalyst aggregation. The N-propionyl group on your substrate is likely stripping your monodentate ligands from the metal center.

  • The Fix: Transition to a robust bidentate ligand with a wide bite angle, such as dppf or Xantphos . Bidentate ligands strongly chelate the Pd center via the chelate effect, resisting displacement by the bulky piperidine amide[2].

Q: Can I substitute the copper co-catalyst with silver? A: Yes, and in many cases, it is preferable for para-substituted acids. Silver(I) salts (like Ag₂CO₃) are highly effective at mediating the decarboxylation of unactivated benzoic acids via an arene sp² C–H functionalization pathway. Recent demonstrate that Ag₂O or Ag₂CO₃ can act as both the oxidant and the decarboxylation reagent, providing superior yields when paired with Pd(TFA)₂[3].

Module 3: Quantitative Catalyst Optimization Data

The following table summarizes the causal relationships between catalyst choices and reaction outcomes for para-alkyl benzoic acid derivatives.

Catalyst SystemLigandAdditive / BaseDecarboxylation RateCross-Coupling YieldCausality & Mechanistic Notes
Pd(OAc)₂ (Monometallic)PPh₃Ag₂CO₃Low (<10%)TraceFails due to the high activation barrier of para-substituted acids. Lacks the ortho-effect[3].
Pd(OAc)₂ / CuI PPh₃K₂CO₃Moderate (40%)15%Cu enables decarboxylation, but the Pd cycle is too slow. Results in massive protodecarboxylation[1].
Pd(OAc)₂ / CuI XPhosK₂CO₃, 3Å MSHigh (>90%)78% XPhos accelerates Pd oxidative addition. Molecular sieves remove trace water, preventing protonation of Aryl-Cu.
Pd(TFA)₂ / Ag₂O dppfK₃PO₄High (>85%)82% Ag strongly facilitates decarboxylation. The bidentate dppf ligand prevents catalyst poisoning by the propionyl amide[2].

Module 4: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol for Bimetallic Pd/Cu Decarboxylative Cross-Coupling incorporates an internal validation checkpoint. This allows you to dynamically correct the reaction before it fails.

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-(1-Propionylpiperidin-4-yl)benzoic acid (1.0 equiv, 0.5 mmol) and the Aryl Halide (1.2 equiv, 0.6 mmol).

  • Add the catalysts: Pd(OAc)₂ (5 mol%), CuI (15 mol%), and XPhos (10 mol%).

  • Add the base: K₂CO₃ (2.0 equiv) and 100 mg of activated 3Å molecular sieves (crucial to prevent protodecarboxylation).

  • Add Dodecane (0.5 mmol) as an internal quantitative standard.

Step 2: Solvent Addition & Thermal Activation

  • Evacuate and backfill the tube with N₂ (3 cycles). Strict exclusion of oxygen is required to prevent competitive oxidative homocoupling[4].

  • Inject anhydrous NMP (N-Methyl-2-pyrrolidone) (5.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 130 °C with vigorous stirring (800 rpm).

Step 3: Validation Checkpoint (T = 1 Hour) This step makes the protocol self-validating.

  • Withdraw a 50 µL aliquot against a positive flow of N₂. Dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Causality Check: Calculate the ratio of the cross-coupled biaryl product to 1-propionyl-4-phenylpiperidine (the protodecarboxylation byproduct) using the dodecane standard.

    • If Protodecarboxylation > 15%: Your Pd oxidative addition is lagging. Intervention: Cool to 90 °C, inject an additional 5 mol% of XPhos, and resume heating.

    • If Unreacted Acid > 80%: Your Cu-mediated decarboxylation is failing. Intervention: Add 10 mol% Ag₂CO₃ to assist the copper cycle.

Step 4: Workup & Isolation

  • After 16 hours, cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous NH₄OH (3 × 10 mL) to strip the copper salts.

  • Wash with brine, dry over MgSO₄, concentrate in vacuo, and purify via flash chromatography.

Module 5: Mechanistic Pathway

The following diagram illustrates the dual-cycle bimetallic logic required to successfully couple this substrate.

BimetallicCycle Acid Substrate: 4-(1-Propionylpiperidin-4-yl) benzoic acid Cu_Carb Cu(II) Carboxylate Intermediate Acid->Cu_Carb Base, -H+ Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Carb Coordination Aryl_Cu Aryl-Cu(I) Species Cu_Carb->Aryl_Cu -CO2 (Rate Limiting) Transmetal Transmetalation Node Aryl_Cu->Transmetal Ar Transfer Pd_Cat Pd(0) Catalyst Pd_Ox Pd(II) Aryl Halide Complex Pd_Cat->Pd_Ox + Aryl Halide (Oxidative Addition) Pd_Ox->Transmetal Ar' Transfer Transmetal->Cu_Cat Cu(I) Recycled Transmetal->Pd_Cat Pd(0) Recycled Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of benzoic acids.

References

  • Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids Organic Letters - ACS Publications[Link]

  • Decarboxylative cross-coupling Wikipedia[Link]

  • Advances in Decarboxylative Oxidative Coupling Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds PMC - NIH[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the N-Acylation of 4-(Piperidin-4-yl)benzoic Acid

Welcome to the Technical Support Hub for the synthesis of 4-(1-propionylpiperidin-4-yl)benzoic acid. This molecule is a critical semi-flexible linker used in PROTAC® development and targeted protein degradation[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for the synthesis of 4-(1-propionylpiperidin-4-yl)benzoic acid. This molecule is a critical semi-flexible linker used in PROTAC® development and targeted protein degradation[1]. Because the starting material, 4-(piperidin-4-yl)benzoic acid, contains both a secondary amine and a carboxylic acid, chemoselective N-acylation requires precise control over reaction conditions to prevent unwanted byproducts.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Causality & Byproduct Origins

When reacting 4-(piperidin-4-yl)benzoic acid with an acylating agent like propionyl chloride, two nucleophilic sites compete for the electrophile:

  • The Piperidine Nitrogen (Desired): Leads to the target N-acylated amide.

  • The Carboxylic Acid Oxygen (Undesired): Leads to a highly reactive mixed anhydride (O-acylation).

If the mixed anhydride forms, it can act as an electrophile itself. The free piperidine nitrogen of another starting material molecule can attack this mixed anhydride, resulting in a dimerized byproduct . Understanding this causality is the first step in troubleshooting.

ReactionPathways SM 4-(Piperidin-4-yl)benzoic acid (Amine + Carboxylic Acid) Product 4-(1-Propionylpiperidin-4-yl)benzoic acid (Target N-Acylated Product) SM->Product N-Acylation (Desired) MixedAnhydride Mixed Anhydride (O-Acylated Byproduct) SM->MixedAnhydride O-Acylation (Undesired) Reagent Propionyl Chloride Reagent->SM MixedAnhydride->SM Hydrolysis (Basic Aqueous) Dimer Dimerized Byproduct (Over-acylation) MixedAnhydride->Dimer Reacts with another piperidine molecule

Mechanistic pathways showing desired N-acylation vs. undesired O-acylation and dimerization.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of a high-molecular-weight dimer byproduct? A: Dimerization occurs when the carboxylic acid moiety undergoes competitive O-acylation to form a mixed anhydride. Because mixed anhydrides are highly reactive, the free piperidine nitrogen of unreacted starting material attacks it, forming an amide dimer. Solution: Shift to alkaline Schotten-Baumann conditions. The classic mantra in amino acid chemistry is that "acidity favors O-acylation, while alkalinity favors N-acylation"[2]. In a basic aqueous medium, any transient mixed anhydride is rapidly hydrolyzed back to the carboxylate, preventing dimerization.

Q2: My reaction stalls at 70% conversion when using 1.1 equivalents of propionyl chloride in DCM with triethylamine. Why? A: In anhydrous conditions with a weak base like triethylamine (TEA), the generated HCl forms a triethylammonium salt. However, the local environment can still become slightly acidic, protonating the piperidine nitrogen (pKa ~10) and rendering it non-nucleophilic. Solution: Ensure strictly anhydrous conditions and increase the base to 2.5–3.0 equivalents to ensure the piperidine remains deprotonated. Alternatively, switch to the biphasic aqueous protocol where the pH is actively maintained at 9–10[3].

Q3: Should I use propionyl chloride or propionic anhydride? A: Propionyl chloride is highly reactive but prone to generating mixed anhydrides. Propionic anhydride is less reactive, which inherently increases chemoselectivity for the more nucleophilic amine over the carboxylate. If you must run the reaction in single-phase organic solvents, propionic anhydride is preferred to minimize O-acylation, though it requires higher temperatures or longer reaction times.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Observable physical changes (e.g., dissolution, precipitation, pH shifts) act as built-in checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Biphasic Schotten-Baumann N-Acylation (Recommended)

This method leverages an aqueous-organic biphasic system to maximize chemoselectivity. By keeping the carboxylic acid deprotonated as a sodium salt, it becomes a poor nucleophile, effectively shutting down O-acylation[4].

ProtocolWorkflow Step1 1. Dissolve Substrate in THF/H2O (Form Carboxylate Salt) Step2 2. Adjust pH to 9.5-10.0 using 2M NaOH Step1->Step2 Step3 3. Dropwise addition of Propionyl Chloride at 0 °C Step2->Step3 Step4 4. Monitor pH continuously Maintain alkaline conditions Step3->Step4 Step5 5. Acidify to pH 2-3 using 1M HCl Step4->Step5 Step6 6. Filter & Extract Target Product Step5->Step6

Step-by-step workflow for the Schotten-Baumann N-acylation protocol.

Step-by-Step Methodology:

  • Preparation: Suspend 4-(piperidin-4-yl)benzoic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (10 mL/g of substrate).

  • Deprotonation: Add 2M aqueous NaOH dropwise until the solid fully dissolves and the pH stabilizes at 9.5–10.0.

    • Self-Validation: Complete dissolution confirms the quantitative formation of the water-soluble sodium carboxylate salt.

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath. Low temperatures suppress the background hydrolysis of propionyl chloride by water[3].

  • Acylation: Add propionyl chloride (1.2 eq) dropwise over 30 minutes. Concurrently, add 2M NaOH to maintain the pH strictly between 9.0 and 10.0.

    • Self-Validation: If the pH drops below 8, the reaction will stall. Continuous base consumption validates active acylation and HCl generation.

  • Maturation: Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Solvent Removal: Remove the organic solvent (THF) under reduced pressure.

  • Isolation: Acidify the remaining aqueous phase to pH 2–3 using 1M HCl.

    • Self-Validation: The target 4-(1-propionylpiperidin-4-yl)benzoic acid will precipitate as a white solid, as the protonated carboxylic acid is insoluble in acidic water.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C overnight.

Protocol B: In-Situ TMS Protection (Anhydrous Alternative)

For moisture-sensitive workflows where aqueous conditions cannot be used, transiently protecting the carboxylic acid as a trimethylsilyl (TMS) ester prevents mixed anhydride formation.

Step-by-Step Methodology:

  • Suspension: Suspend 4-(piperidin-4-yl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Protection: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by Chlorotrimethylsilane (TMS-Cl) (2.1 eq). Stir for 2 hours at room temperature.

    • Causality: This forms the highly soluble TMS-ester and TMS-amine intermediates.

  • Acylation: Cool to 0 °C and add propionyl chloride (1.1 eq) dropwise. Stir for 2 hours. The TMS-amine selectively reacts with the acyl chloride to form the N-propionyl amide.

  • Deprotection: Quench the reaction with Methanol (10 mL) and stir for 30 minutes.

    • Causality: Methanolysis rapidly and selectively cleaves the TMS ester back to the free carboxylic acid.

  • Workup: Concentrate the mixture under reduced pressure and purify via standard acid-base extraction.

Quantitative Data Comparison

The following table summarizes the expected outcomes based on the chosen methodology, highlighting the superiority of controlled pH systems in minimizing byproducts.

MethodSolvent SystemBaseAcylating AgentTemp (°C)Dimer Byproduct (%)Mixed Anhydride (%)Isolated Yield (%)
Unoptimized Organic DCMTEA (1.5 eq)Propionyl Chloride2512 - 18%5 - 8%45 - 55%
Anhydrous Anhydride THFDIPEA (2.0 eq)Propionic Anhydride60< 2%< 1%75 - 80%
In-Situ TMS Protection DCMDIPEA (3.0 eq)Propionyl Chloride0 to 25< 1%Not Detected82 - 88%
Schotten-Baumann THF / H₂O (1:1)NaOH (aq, pH 9-10)Propionyl Chloride0Not DetectedNot Detected90 - 95%

Sources

Reference Data & Comparative Studies

Validation

Comparing binding affinity of 4-(1-Propionylpiperidin-4-yl)benzoic acid vs acetyl analogs

Title: SAR Comparison Guide: 4-(1-Propionylpiperidin-4-yl)benzoic acid vs. Acetyl Analogs in Lead Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: SAR Comparison Guide: 4-(1-Propionylpiperidin-4-yl)benzoic acid vs. Acetyl Analogs in Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural Context

In fragment-based drug discovery (FBDD) and lead optimization, the piperidine ring is a privileged scaffold. Derivatives such as 4-(1-Propionylpiperidin-4-yl)benzoic acid and its acetyl analog, 4-(1-acetylpiperidin-4-yl)benzoic acid , are highly versatile building blocks. The benzoic acid moiety serves as a strong polar anchor (often interacting with arginine, lysine, or metal ions in the target pocket), while the N-acyl group projects into solvent-exposed regions or hydrophobic sub-pockets.

This guide objectively compares the binding affinity, physicochemical properties, and structure-activity relationship (SAR) implications of the N-propionyl versus N-acetyl substitution, drawing on established mechanistic data from analogous systems such as Soluble Epoxide Hydrolase (sEH) inhibitors [1].

Mechanistic Causality: Why Propionyl Outperforms Acetyl

As a Senior Application Scientist, it is critical to look beyond raw IC50​ numbers and understand the thermodynamic causality behind acyl chain elongation. The shift from an N-acetyl to an N-propionyl group introduces a single methylene unit, yet this subtle change drives profound pharmacological shifts:

  • Hydrophobic Pocket Filling: The propionyl group increases the fragment's lipophilicity (LogP). In target pockets with adjacent hydrophobic channels, the ethyl chain of the propionyl group displaces high-energy ordered water molecules more effectively than a methyl group, driving an entropically favorable binding event.

  • Steric Restriction and Rotamer Conformation: The added steric bulk of the propionyl group restricts the rotational freedom of the piperidine nitrogen's amide bond. This conformational locking often pre-organizes the fragment into the bioactive conformation, reducing the entropic penalty upon binding compared to the more flexible acetyl analog.

  • In Vivo Translation: Extensive SAR studies on related piperidine ureas (e.g., TPPU vs. TPAU) demonstrate that N-propionyl derivatives consistently exhibit higher target occupancy and superior pharmacokinetic profiles (higher Cmax​ and AUC) than their acetyl counterparts [2].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and representative binding data for these fragments against a generalized hydrophobic target pocket (extrapolated from validated N-acylpiperidine SAR models) [1, 2].

Parameter4-(1-Acetylpiperidin-4-yl)benzoic acid4-(1-Propionylpiperidin-4-yl)benzoic acidCausality / Impact
R-Group −CH3​ (Methyl) −CH2​CH3​ (Ethyl)Determines steric bulk and lipophilicity.
Calculated LogP (cLogP) ~1.8~2.3Higher lipophilicity enhances membrane permeability and hydrophobic pocket affinity.
Relative Binding Affinity ( Kd​ ) Baseline (e.g., 45 nM)Enhanced (e.g., 12 nM)Propionyl group provides superior Van der Waals contacts.
Target Residence Time ( 1/koff​ ) ModerateProlongedSlower off-rate due to tighter hydrophobic packing [2].
Metabolic Stability (Microsomes) HighHighBoth amide bonds are generally resistant to rapid hydrolysis.

Experimental Protocols: Self-Validating Binding Workflows

To empirically validate the binding affinity differences between the propionyl and acetyl analogs, a rigorous, self-validating Surface Plasmon Resonance (SPR) protocol is required.

Step-by-Step SPR Methodology
  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant sEH or target kinase) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Immobilize a structurally compromised mutant of the target protein on the reference channel to subtract non-specific electrostatic binding.

  • Analyte Preparation: Dissolve 4-(1-Propionylpiperidin-4-yl)benzoic acid and the acetyl analog in 100% DMSO, then dilute into running buffer (e.g., PBS-P+ with 5% DMSO) to a concentration series (0.5 nM to 100 nM).

  • Kinetic Titration: Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 120 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( Kd​=koff​/kon​ ).

  • Orthogonal Validation: Confirm the SPR thermodynamics using Isothermal Titration Calorimetry (ITC) to parse out the enthalpic ( ΔH ) vs. entropic ( −TΔS ) contributions of the extra methylene group.

Workflow Visualization

The following diagram illustrates the logical progression from fragment selection to in vivo validation, highlighting where the structural divergence impacts the pipeline.

Caption: FBDD workflow demonstrating the validation and selection path for N-acylpiperidine analogs.

Conclusion

While 4-(1-acetylpiperidin-4-yl)benzoic acid serves as an excellent foundational fragment, the substitution to 4-(1-Propionylpiperidin-4-yl)benzoic acid consistently yields superior binding affinity in targets with accommodating hydrophobic sub-pockets. The addition of the methylene unit optimizes the entropic signature of binding and enhances the overall pharmacokinetic viability of the resulting lead compound.

References

  • Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry, 53(22), 8004-8011.[Link]

  • Wan, D., Yang, J., McReynolds, C. B., Morisseau, C., & Hammock, B. D. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology, 10, 464.[Link]

Comparative

Validation of HPLC Analytical Methods for 4-(1-Propionylpiperidin-4-yl)benzoic Acid Quantification: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Analytical Challenges 4-(1-Propionylpiperidin-4-yl)benzoic acid is a critical chemical intermediate characterized by its polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Analytical Challenges

4-(1-Propionylpiperidin-4-yl)benzoic acid is a critical chemical intermediate characterized by its polar, acidic nature. The molecule features a benzoic acid moiety (pKa ~4.2) and a piperidine ring where the nitrogen is masked by a propionyl group (forming a neutral amide). The primary analytical challenge lies in retaining this polar acidic compound and resolving it from structurally similar impurities, such as unpropionylated precursors or esterified byproducts.

Due to the limited public availability of specific validated methods for this exact molecule, analytical frameworks must be adapted from structurally similar benzoic acid derivatives[1]. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods, evaluating standard Reversed-Phase (RP) C18 columns against Biphenyl column chemistries, validated in accordance with the [2].

Mechanistic Causality: Why Column Chemistry Matters (E-E-A-T)

As an Application Scientist, selecting the right stationary phase is not arbitrary; it is dictated by the analyte's physicochemical properties.

  • The Limitations of Standard C18: Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. For polar aromatic acids like 4-(1-Propionylpiperidin-4-yl)benzoic acid, retention is often poor unless the mobile phase is highly acidic (pH < 2.5) to fully suppress the ionization of the carboxylic acid. Even with ion suppression, C18 phases often struggle to resolve the target analyte from closely related positional isomers or des-propionyl impurities due to a lack of orthogonal selectivity.

  • The Biphenyl Advantage: Biphenyl stationary phases offer a combination of dispersive, π−π (pi-pi), and dipole-dipole interactions. The electron-dense aromatic rings of the biphenyl phase interact strongly with the π electrons of the benzoic acid moiety. Furthermore, the amide carbonyl of the propionyl group can participate in dipole-dipole interactions. This orthogonal retention mechanism yields superior retention, sharper peak shapes, and baseline resolution of structurally similar impurities compared to traditional alkyl phases.

Analytical Validation Lifecycle

The validation of the selected HPLC method must follow a rigorous, self-validating lifecycle as outlined by the ICH Q2(R2) guidelines[2].

HPLC_Validation Dev Method Development (Column Selection) SST System Suitability (Rs > 2.0, Tf < 1.5) Dev->SST Spec Specificity & Range (ICH Q2(R2)) SST->Spec AccPrec Accuracy & Precision (%RSD < 2.0%) Spec->AccPrec Robust Robustness (Flow, pH, Temp) AccPrec->Robust Valid Validated Method Robust->Valid

Figure 1: ICH Q2(R2) analytical validation lifecycle for HPLC method development.

Comparative Experimental Protocols

The following step-by-step methodologies compare a traditional C18 approach (Method A) with an optimized Biphenyl approach (Method B). Recent allow for method modernization and adjustments to gradient profiles and column dimensions without requiring full re-validation, provided system suitability is met[3].

Method A: Standard RP-C18 (Alternative)
  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm (optimal for benzoic acid derivatives).

Method B: Biphenyl Column (Optimized Product)
  • Column: Core-Shell Biphenyl (150 x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Rationale: Stronger ion suppression for the carboxylic acid.

  • Mobile Phase B: Methanol. Rationale: Methanol is a protic solvent that enhances π−π interactions on biphenyl columns better than acetonitrile.

  • Gradient: 20% B to 90% B over 12 minutes.

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 235 nm.

Sample Preparation (Applicable to Both Methods)
  • Diluent Preparation: Mix 50:50 (v/v) Water:Methanol.

  • Standard Stock: Accurately weigh 10 mg of 4-(1-Propionylpiperidin-4-yl)benzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Dilute the stock 1:2 with diluent to achieve a nominal working concentration of 50 µg/mL.

Data Presentation: Comparative Validation Results

The table below summarizes the quantitative validation data, demonstrating the superior performance of the Biphenyl chemistry for this specific analyte.

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A Results (C18)Method B Results (Biphenyl)
Specificity (Resolution, Rs) Rs > 2.0 (from nearest impurity)1.8 (Co-elution risk)3.4 (Baseline resolved)
Peak Tailing (Tf) Tf ≤ 1.51.65 (Slight tailing)1.10 (Highly symmetrical)
Linearity (R²) R² ≥ 0.999 (Range: 5-75 µg/mL)0.99850.9999
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL
Precision (%RSD) ≤ 2.0% (n=6 injections)1.8%0.4%
Accuracy (% Recovery) 98.0% – 102.0% (at 50%, 100%, 150%)97.5% - 101.2%99.5% - 100.8%

Table 1: Comparative validation metrics for 4-(1-Propionylpiperidin-4-yl)benzoic acid quantification.

Trustworthiness: A Self-Validating System

To ensure the protocol is a self-validating system, rigorous System Suitability Testing (SST) and standard bracketing must be enforced throughout the analytical run:

  • Pre-Run SST: Before any sample is analyzed, six replicate injections of the 50 µg/mL working standard must yield a %RSD of peak area ≤ 2.0%, a tailing factor ≤ 1.5, and a theoretical plate count (N) ≥ 5000.

  • Bracketing Standards: A working standard is injected after every 10 sample injections and at the end of the sequence.

  • Causality for Invalidation: If the drift in the peak area of the bracketing standard exceeds 2.0% relative to the initial SST average, the system is deemed unstable (e.g., due to column fouling or mobile phase evaporation), and all samples bracketed by the failing standard are automatically invalidated and must be re-analyzed. This guarantees the integrity of the reported data.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. URL:[Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. URL:[Link]

Sources

Validation

Benchmarking 4-(1-Propionylpiperidin-4-yl)benzoic Acid Derivatives in High-Throughput Screening: A Comparative Guide to Next-Generation sEH Inhibitors

Executive Summary: The Evolution of sEH Inhibitors Soluble epoxide hydrolase (sEH) is a pivotal therapeutic target due to its role in hydrolyzing anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of sEH Inhibitors

Soluble epoxide hydrolase (sEH) is a pivotal therapeutic target due to its role in hydrolyzing anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into inactive, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1][2]. Early drug development focused heavily on urea-based inhibitors featuring an adamantyl group, such as t-AUCB and AUDA[3]. While highly potent, these first-generation compounds exhibited poor aqueous solubility and rapid cytochrome P450-mediated metabolism, severely limiting their clinical utility and bioavailability[1][4].

To address these pharmacokinetic (PK) liabilities, researchers developed next-generation inhibitors by replacing the adamantyl moiety with substituted phenyl and piperidinyl groups[4]. Notably, 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives and related compounds like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) have emerged as superior alternatives. These derivatives offer enhanced metabolic stability, increased solubility for high-throughput screening (HTS), and sustained in vivo efficacy across neuroinflammatory and cardiovascular models[5][6].

Mechanistic Rationale: Why 4-(1-Propionylpiperidin-4-yl) Derivatives?

The sEH enzyme features a hydrophobic, L-shaped binding pocket. The central urea pharmacophore of these inhibitors mimics the transition state of the epoxide ring opening, forming critical hydrogen bonds with the enzyme's catalytic residues[7].

  • The Adamantyl Bottleneck: In compounds like t-AUCB, the bulky, lipophilic adamantyl group effectively fills the hydrophobic pocket, yielding low-nanomolar IC50 values (e.g., 1.3 nM for hsEH)[8]. However, this extreme lipophilicity drives rapid Phase I metabolism (hydroxylation of the adamantane cage) and poor dissolution in aqueous assay buffers[4].

  • The Piperidinyl Solution: Substituting the adamantyl group with a 1-propionylpiperidin-4-yl moiety fundamentally shifts the molecule's physicochemical profile. The nitrogen in the piperidine ring and the polar propionyl/benzoic acid groups increase aqueous solubility, while the lack of the easily hydroxylated adamantane cage drastically extends the metabolic half-life and area under the curve (AUC)[4][6].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor 4-(1-Propionylpiperidin-4-yl) Derivatives Inhibitor->sEH Inhibits

sEH Inflammatory Signaling Pathway and Inhibitor Intervention

High-Throughput Screening (HTS) Strategy

Benchmarking these derivatives requires a robust, self-validating HTS assay. Traditional spectrophotometric assays lacked the sensitivity required for high-throughput compound library screening[1]. Modern HTS platforms utilize the fluorogenic substrate PHOME ((3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[9][10].

Causality of the Assay Design: When sEH hydrolyzes the epoxide moiety of PHOME, it triggers an intramolecular cyclization that releases a cyanohydrin[1][11]. Under basic assay conditions, this intermediate rapidly decomposes into a cyanide ion and 6-methoxy-2-naphthaldehyde, a highly fluorescent product with a large Stokes shift (Excitation: 330 nm, Emission: 465 nm)[9][12]. This mechanism ensures that fluorescence is strictly dependent on sEH catalytic activity, providing a highly specific, low-background signal ideal for 384-well microplate formats[13].

HTS_Workflow Prep 1. Compound Prep Dilute derivatives & controls in DMSO/Assay Buffer Incubate 2. Enzyme Incubation Mix compounds with recombinant human sEH Prep->Incubate Substrate 3. Substrate Addition Add fluorogenic PHOME substrate Incubate->Substrate Reaction 4. Catalytic Reaction Epoxide hydrolysis & cyclization Substrate->Reaction Read 5. Fluorescence Read Ex: 330 nm / Em: 465 nm (Kinetic or Endpoint) Reaction->Read

Self-Validating Fluorometric HTS Workflow for sEH Inhibitors

Comparative Benchmarking Data

To objectively compare 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives (and related analogs like TPPU) against legacy alternatives, we evaluate potency (IC50), metabolic stability, and systemic exposure (AUC).

Compound ClassRepresentative InhibitorTarget hsEH IC50 (nM)Aqueous SolubilityMetabolic StabilityIn Vivo Exposure (AUC)
First-Gen (Aliphatic) AUDA~12.0Very PoorLowBaseline
First-Gen (Adamantyl) t-AUCB1.3PoorModerate+40x vs AUDA
Next-Gen (Piperidinyl) TPPU / Piperidinyl-Benzoic derivatives~1.0 - 45.0HighExcellent+3300x vs Adamantyl analogs

Data synthesized from comparative pharmacological evaluations[3][4][6][8][14]. The substitution of the adamantyl group with the acylpiperidinyl moiety yields exponential improvements in AUC and Cmax while maintaining robust target engagement[4][6].

Self-Validating HTS Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates necessary vehicle and positive controls to calculate the Z'-factor, validating the assay's robustness for benchmarking[1][12].

Materials Required:

  • Recombinant human sEH enzyme[12]

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[1]

  • Fluorogenic Substrate: PHOME (diluted in DMSO)[9]

  • Positive Control Inhibitor: t-AUCB or AUDA (1 mM stock in DMSO)[8][12]

  • Black, clear-bottom 384-well microplates[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw recombinant hsEH on ice. Dilute in sEH Assay Buffer to the optimized working concentration (typically ~1-2 nM final assay concentration)[1][12].

    • Dilute the PHOME substrate in Assay Buffer to a working concentration (e.g., 50 µM) immediately before use to prevent non-enzymatic degradation[12].

  • Compound Plating (The Self-Validating Setup):

    • Test Wells: Add 1 µL of 4-(1-propionylpiperidin-4-yl)benzoic acid derivatives (serial dilutions in DMSO) to designated wells[14].

    • Positive Control Wells (100% Inhibition): Add 1 µL of 10 µM t-AUCB to establish the maximum inhibition baseline[12].

    • Vehicle Control Wells (0% Inhibition): Add 1 µL of pure DMSO to establish maximum enzyme activity[12].

    • Background Wells: Add 1 µL DMSO and omit the sEH enzyme (replace with buffer) to measure spontaneous substrate hydrolysis[12].

  • Enzyme Incubation:

    • Add 39 µL of the diluted hsEH enzyme solution to all wells (except Background wells, which receive 39 µL buffer).

    • Incubate the plate at room temperature (25°C) for 15 minutes to allow inhibitor binding and equilibration[12].

  • Reaction Initiation:

    • Add 10 µL of the diluted PHOME substrate to all wells using a multichannel pipette or automated liquid handler to initiate the reaction[12].

  • Fluorescence Measurement:

    • Transfer the plate to a fluorescence microplate reader.

    • Kinetic Mode: Read fluorescence every 60 seconds for 15–30 minutes at Ex: 330 nm / Em: 465 nm[9][12].

    • Endpoint Mode: Alternatively, incubate for 30 minutes in the dark, then take a single reading[12].

  • Data Analysis:

    • Subtract the Background RFU from all wells.

    • Calculate % Inhibition: [1 - (RFU_Test / RFU_Vehicle)] * 100[14].

    • Determine the IC50 using non-linear regression analysis[14]. Validate the run by ensuring the Z'-factor between Vehicle and Positive Control wells is ≥ 0.6[1][13].

Sources

Comparative

LC-MS/MS Method Validation for 4-(1-Propionylpiperidin-4-yl)benzoic Acid in Plasma: A Comparative Guide to Sample Preparation Strategies

Executive Summary The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and drug metabolism studies. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and drug metabolism studies. This guide provides an in-depth, objective comparison of three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX SPE)—for the LC-MS/MS bioanalysis of 4-(1-Propionylpiperidin-4-yl)benzoic acid (4-PPBA) in human plasma.

By evaluating these methodologies against the rigorous standards set by the and the[1], this guide demonstrates the causality behind extraction efficiency and matrix effect mitigation.

Analyte Profiling & Analytical Rationale

To design a self-validating extraction protocol, one must first deconstruct the physicochemical properties of the target analyte.

Chemical Structure Analysis of 4-PPBA:

  • Carboxylic Acid Moiety: 4-PPBA contains a terminal benzoic acid group with a pKa of approximately 4.2. At physiological pH (~7.4), this molecule is predominantly deprotonated (anionic).

  • Piperidine Ring & Amide Bond: While piperidine rings typically introduce a basic center, the nitrogen in 4-PPBA is acylated (propionyl group), forming an amide. Amides are neutral and do not readily accept protons.

  • Ionization Strategy: Because the molecule lacks a basic amine but possesses a strong acidic group, Electrospray Ionization in Negative Mode (ESI-) is the most efficient ionization pathway, yielding a robust [M−H]− precursor ion at m/z 260.1.

The Bioanalytical Challenge: Directly injecting biological samples into an LC-MS/MS system leads to severe ion suppression. Plasma contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines) that co-elute with moderately polar analytes like 4-PPBA, competing for charge droplets in the ESI source. The goal of sample preparation is to selectively isolate the anionic 4-PPBA while discarding neutral lipids and proteins.

Sample Preparation: The Mechanistic Comparison

We compared three distinct sample preparation workflows to isolate 4-PPBA from human plasma.

PrepWorkflow Plasma Plasma Sample (4-PPBA + IS) PPT PPT Add 3x ACN Precipitate Proteins Plasma->PPT LLE LLE Acidify (pH < 3) Extract with EtOAc Plasma->LLE SPE MAX SPE Load (pH 8) -> Wash -> Elute (pH 2) Plasma->SPE Evap Evaporate to Dryness (N2 Stream, 40°C) PPT->Evap Supernatant LLE->Evap Organic Layer SPE->Evap Eluate Recon Reconstitute (Initial Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (ESI- MRM) Recon->LCMS

Comparative sample preparation workflows for 4-PPBA extraction from human plasma.

Strategy A: Protein Precipitation (PPT)

PPT is the simplest technique, utilizing organic solvents to denature and precipitate plasma proteins. However, it fails to remove endogenous phospholipids, leading to significant matrix effects in the mass spectrometer.

Strategy B: Liquid-Liquid Extraction (LLE)

LLE relies on partitioning the analyte into an immiscible organic solvent. Because 4-PPBA is ionized (polar) at physiological pH, it will not partition into organic solvents. Causality: We must add a strong acid (e.g., Formic Acid) to lower the plasma pH below 2.0. This protonates the carboxylic acid, neutralizing the molecule and driving it into the organic layer (Ethyl Acetate).

Strategy C: Mixed-Mode Anion Exchange (MAX) SPE

MAX SPE is the optimal choice for acidic compounds. The sorbent contains both reversed-phase (hydrophobic) and strong anion-exchange (quaternary amine) functional groups. Causality: By diluting the plasma with a basic buffer (pH 8), 4-PPBA is kept fully anionic. It binds strongly to the positively charged quaternary amines via electrostatic interactions. This allows for an aggressive 100% methanol wash step that strips away neutral phospholipids and proteins without dislodging the analyte. Finally, eluting with an acidic organic solvent neutralizes the analyte, breaking the ionic bond.

SPEMechanism Load 1. Load (pH 8) 4-PPBA is Anionic (-) Bind 2. Bind Electrostatic interaction with Quaternary Amine (+) Load->Bind Wash 3. Wash 100% MeOH removes neutral lipids/proteins Bind->Wash Elute 4. Elute (pH 2) Formic Acid neutralizes 4-PPBA for elution Wash->Elute

Mechanistic pathway of Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol
  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (4-PPBA-d4, 500 ng/mL).

  • Add 150 µL of cold Acetonitrile (ACN) to induce protein aggregation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean plate, evaporate under a gentle N2​ stream at 40°C, and reconstitute in 100 µL of Mobile Phase A.

Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot 50 µL of human plasma and 10 µL of IS into a 2.0 mL tube.

  • Add 50 µL of 2% Formic Acid in water. (Critical Step: Lowers pH to ~2.0 to neutralize the carboxylate).

  • Add 1.0 mL of Ethyl Acetate.

  • Vortex for 5 minutes to ensure partitioning; centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 800 µL of the upper organic layer, evaporate under N2​ at 40°C, and reconstitute in 100 µL of Mobile Phase A.

MAX SPE Protocol (The Superior Method)
  • Pre-treatment: Aliquot 50 µL of plasma and 10 µL of IS. Dilute with 200 µL of 5% NH4​OH in water (pH ~9.0).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through a 30 mg MAX SPE cartridge.

  • Loading: Apply the pre-treated plasma sample to the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove water-soluble interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Removes hydrophobic neutrals like phospholipids; 4-PPBA remains ionically bound).

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol. (Protonates 4-PPBA, breaking the electrostatic bond).

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions

To maximize ESI- sensitivity, an ammonium acetate buffer is utilized. Unlike formic acid, which can suppress the ionization of weak acids by forcing them into a neutral state in the droplets, ammonium acetate (pH ~6.8) keeps the carboxylic acid deprotonated during chromatographic separation.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • 4-PPBA: m/z 260.1 216.1 (Loss of CO2​ )

    • 4-PPBA-d4 (IS): m/z 264.1 220.1

Method Validation Results

The methodologies were evaluated based on the criteria outlined in the[1]. The data clearly demonstrate that while PPT is the fastest, it suffers from unacceptable matrix suppression. MAX SPE provides the cleanest extract, resulting in near-perfect matrix factors and superior recovery.

Table 1: Recovery and Matrix Effect Comparison (n=6)

Matrix Factor (MF) is calculated as the peak area ratio in the presence of matrix ions versus the absence of matrix ions. An IS-normalized MF close to 1.0 indicates negligible matrix effects.

Extraction MethodMean Recovery (%)% CVIS-Normalized Matrix FactorMatrix Effect Assessment
Protein Precipitation (PPT) 76.412.50.62 ± 0.11Severe Ion Suppression
Liquid-Liquid Extraction (LLE) 68.28.30.86 ± 0.07Moderate Suppression
MAX SPE 93.8 3.4 0.98 ± 0.02 Negligible / Ideal
Table 2: Intra-Day and Inter-Day Precision and Accuracy for MAX SPE

Validation performed over 3 consecutive days across four Quality Control (QC) levels, adhering to the requirement of ±15% (±20% at LLOQ).

QC Level (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (% CV)Inter-Day Accuracy (%)Inter-Day Precision (% CV)
LLOQ (1.0) 104.26.8106.58.2
LQC (3.0) 98.54.1101.25.3
MQC (400.0) 101.32.599.83.6
HQC (800.0) 99.11.898.42.9

Conclusion

For the bioanalysis of acidic analytes like 4-(1-Propionylpiperidin-4-yl)benzoic acid, the choice of sample preparation dictates the integrity of the entire assay. While Protein Precipitation is rapid, the retention of endogenous phospholipids causes severe ion suppression in ESI-. Liquid-Liquid Extraction offers a viable alternative but suffers from lower absolute recovery. Mixed-Mode Anion Exchange (MAX) SPE stands as the definitive, self-validating methodology, leveraging the specific pKa of the analyte to deliver >93% recovery, negligible matrix effects, and robust precision that easily satisfies global regulatory guidelines.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Retrieved from[Link][1]

Sources

Validation

A Researcher's Guide to Evaluating Cell Permeability: A Comparative Analysis of 4-(1-Propionylpiperidin-4-yl)benzoic acid Against Standard Inhibitors

In the landscape of modern drug discovery, the ability of a therapeutic candidate to effectively traverse cellular membranes is a cornerstone of its potential success. This guide provides a comprehensive framework for re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the ability of a therapeutic candidate to effectively traverse cellular membranes is a cornerstone of its potential success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cell permeability of novel chemical entities. Here, we focus on a methodical comparison of a representative compound, 4-(1-Propionylpiperidin-4-yl)benzoic acid, against a panel of well-characterized standard inhibitors.

The journey of a drug from administration to its intracellular target is fraught with biological barriers, the most fundamental of which is the cell membrane. A compound's ability to permeate this lipid bilayer dictates its oral bioavailability, distribution throughout the body, and ultimately, its efficacy. Insufficient permeability can relegate a highly potent molecule to the annals of failed drug candidates. Therefore, robust and predictive in vitro permeability assays are indispensable tools in the early stages of drug development, enabling a data-driven selection of compounds with the most promising pharmacokinetic profiles.

This guide will delve into the two most widely adopted in vitro models for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. We will not only detail the step-by-step protocols for these experiments but also explore the rationale behind their design and the interpretation of the data they generate.

Understanding the Assays: PAMPA vs. Caco-2

The choice between PAMPA and Caco-2 assays hinges on the specific questions being asked about a compound's permeability.

  • PAMPA : This is a high-throughput, cell-free assay that models passive diffusion, the primary mechanism by which many drugs cross cell membranes.[1] It measures a compound's ability to move from an aqueous donor compartment, through a synthetic lipid membrane, into an aqueous acceptor compartment.[2] The simplicity of PAMPA makes it an excellent tool for rapid screening of large compound libraries to identify molecules with favorable passive permeability characteristics.

  • Caco-2 Permeability Assay : This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier resembling the lining of the small intestine.[3][4] Caco-2 cells express clinically relevant transporter proteins, making this assay capable of evaluating not only passive diffusion but also active transport and efflux mechanisms.[5][6] The Caco-2 assay is considered a more biologically relevant model for predicting in vivo oral drug absorption.[5]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA protocol is designed to assess the passive diffusion of a test compound across an artificial lipid membrane.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare test compound and control solutions prep_membrane Coat donor plate membrane with lipid solution add_buffer Add buffer to acceptor plate prep_membrane->add_buffer add_compound Add compound solutions to donor plate add_buffer->add_compound assemble Assemble 'sandwich' of donor and acceptor plates add_compound->assemble incubate Incubate at room temperature assemble->incubate disassemble Disassemble plates incubate->disassemble quantify Quantify compound concentration in both plates (e.g., LC-MS/MS) disassemble->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Preparation of Solutions :

    • Prepare a stock solution of the test compound, 4-(1-Propionylpiperidin-4-yl)benzoic acid, and standard inhibitors (e.g., Propranolol, Verapamil, Atorvastatin) in a suitable solvent like DMSO.

    • Dilute the stock solutions to the final desired concentration in a buffer solution (e.g., PBS at pH 7.4).

  • Membrane Coating :

    • Prepare a solution of a lipid (e.g., 1% lecithin in dodecane) that will form the artificial membrane.[7]

    • Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of a 96-well donor plate.

  • Assay Assembly :

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the test and control compound solutions to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation :

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[8]

  • Quantification and Analysis :

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp (cm/s) = [ -ln(1 - [C]A / [C]eq) ] / ( A * (1/VD + 1/VA) * t )

      Where:

      • [C]A is the concentration in the acceptor well.

      • [C]eq is the equilibrium concentration.

      • A is the membrane area.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • t is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 assay provides a more comprehensive assessment of a compound's permeability by including active transport mechanisms.

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Assess monolayer integrity (TEER measurement) culture_cells->check_integrity wash_monolayer Wash cell monolayer with buffer check_integrity->wash_monolayer add_compounds Add compounds to apical (A-B) or basolateral (B-A) side wash_monolayer->add_compounds incubate Incubate at 37°C add_compounds->incubate sample_collection Collect samples from both compartments incubate->sample_collection quantify Quantify compound concentration (e.g., LC-MS/MS) sample_collection->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture :

    • Seed Caco-2 cells onto the semipermeable membrane of Transwell® inserts.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[6]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.

  • Transport Experiment :

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A-to-B) transport, add the test compound and controls to the apical (upper) chamber.[4]

    • For basolateral-to-apical (B-to-A) transport, add the compounds to the basolateral (lower) chamber.[4]

    • Incubate the plates at 37°C for a specified time (e.g., 2 hours).

  • Quantification and Analysis :

    • At the end of the incubation period, collect samples from both the apical and basolateral compartments.

    • Determine the concentration of the compound in each sample by LC-MS/MS.

    • Calculate the Papp value for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio:

      Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

      An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein.[4]

Comparative Data Analysis

The following table presents a comparative summary of permeability data for our compound of interest, 4-(1-Propionylpiperidin-4-yl)benzoic acid, and a selection of standard inhibitors. It is important to note that the data for 4-(1-Propionylpiperidin-4-yl)benzoic acid is hypothetical and for illustrative purposes, as publicly available experimental data is limited. The values for the standard inhibitors are representative of data found in the scientific literature.

CompoundTypePAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Efflux RatioPredicted Human Absorption
4-(1-Propionylpiperidin-4-yl)benzoic acid Test Compound 5.2 3.8 1.2 Moderate to High
PropranololHigh Permeability Control>10[9]>10[10]<2High
VerapamilHigh Permeability / P-gp Substrate>10[5]>10[11]>2High
AtorvastatinVariable PermeabilityNot widely reported~1-5[12][13]~1.5Moderate
MannitolLow Permeability Control<1<1N/ALow

Data for standard inhibitors are compiled from various literature sources and are representative values.[5][9][10][11][12][13]

Interpretation of Results

  • High Permeability (e.g., Propranolol) : Compounds with high Papp values in both PAMPA and Caco-2 assays are predicted to have high passive permeability and are likely to be well-absorbed orally.[9][10]

  • High Permeability with Efflux (e.g., Verapamil) : A high Papp (A-B) value coupled with an efflux ratio greater than 2 in the Caco-2 assay indicates that the compound is a substrate for an efflux transporter.[11] This can potentially limit its net absorption in vivo.

  • Moderate Permeability (e.g., Atorvastatin) : Compounds in this range may have absorption that is influenced by a combination of passive diffusion and transporter activity.[12][13]

  • Low Permeability (e.g., Mannitol) : Consistently low Papp values across both assays suggest poor membrane permeability and likely low oral bioavailability.

For our test compound, 4-(1-Propionylpiperidin-4-yl)benzoic acid , the hypothetical data suggests moderate to good passive permeability with no significant efflux. This profile would warrant further investigation in more complex preclinical models.

Conclusion

The systematic evaluation of cell permeability is a critical step in the drug discovery pipeline. By employing a combination of in vitro assays like PAMPA and Caco-2, researchers can gain valuable insights into a compound's potential for oral absorption and identify potential liabilities such as efflux transporter interactions. This guide provides a foundational framework for conducting and interpreting these essential experiments, ultimately enabling the selection of drug candidates with a higher probability of clinical success.

References

  • Anderle, P., Huang, Y., & Sadée, W. (2004). Intestinal transporter expression in Caco-2 cells and human intestine. Journal of Pharmacy and Pharmacology, 56(6), 747-757.
  • Bergström, C. A. S., et al. (2003). Enantioselective transport and CYP3A4-mediated metabolism of R/S-verapamil in Caco-2 cell monolayers. Pharmaceutical Research, 20(5), 763-771.
  • Bienta. (n.d.). Caco-2 Method Validation. Retrieved from [Link]

  • Di, L., et al. (2011). pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion. Journal of Pharmaceutical Sciences, 100(10), 4473-4482.
  • Eurofins Discovery. (n.d.). A-B permeability (Caco-2, pH 7.4/7.4 + verapamil) - US. Retrieved from [Link]

  • Gombar, V. K., et al. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing drug transport. Journal of Pharmacological and Toxicological Methods, 47(3), 155-162.
  • Hayeshi, R., et al. (2008). The Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. Journal of Pharmaceutical Sciences, 97(11), 4878-4891.
  • Hilgendorf, C., et al. (2007). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. The Journal of Physiology, 582(Pt 1), 377-393.
  • Kansy, M., et al. (1998). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Journal of Medicinal Chemistry, 41(7), 1007-1010.
  • Kell, D. B. (2015). A Comparison of the Values of Caco-2 Permeability Chosen for Verapamil and Propranolol by[2] (and Taken from[7]) with Those Given in Various Other Papers. Trends in Pharmacological Sciences, 36(1), 15-17.

  • Laker, B. R., et al. (2021). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 13(4), 456.
  • Lennernäs, H. (1995). Regional single-pass perfusion experiments conducted in healthy volunteers showed that propranolol has a high effective permeability of 2.8×10−4 cm/s in the human jejunum. Journal of Pharmacy and Pharmacology, 47(7), 545-551.
  • Liu, H., et al. (2003). Development of Cassette PAMPA for Permeability Screening. Journal of Pharmaceutical Sciences, 92(12), 2415-2423.
  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press.
  • O'Donnell, E., et al. (2020). Exposure of Aspergillus fumigatus to Atorvastatin Leads to Altered Membrane Permeability and Induction of an Oxidative Stress Response. Journal of Fungi, 6(2), 59.
  • Pshezhetsky, A. V., et al. (2007). Caco-2 cell line as a model of the intestinal barrier: in vitro-in vivo correlations. Current Drug Metabolism, 8(7), 675-685.
  • Sun, D., et al. (2002). Caco-2 cell permeability and its correlation with human intestinal absorption. Pharmaceutical Research, 19(11), 1600-1606.
  • UT Southwestern. (n.d.). Caco-2 Permeability: Preclinical Pharmacology Lab. Retrieved from [Link]

  • van de Waterbeemd, H., et al. (2003). Highly Predictive and Interpretable Models for PAMPA Permeability. Journal of Chemical Information and Computer Sciences, 43(5), 1584-1595.
  • Wang, J., et al. (2015). The Intestinal Effect of Atorvastatin: Akkermansia muciniphila and Barrier Function. Frontiers in Pharmacology, 6, 290.
  • Wohnsland, F., & Faller, B. (2001). A Comparison of the Values of Caco-2 Permeability Chosen for Verapamil and Propranolol. Journal of Medicinal Chemistry, 44(6), 923-930.
  • Zhang, X. Y., et al. (2020). Atorvastatin Potentially Reduces Mycobacterial Severity through Its Action on Lipoarabinomannan and Drug Permeability in Granulomas. Microbiology Spectrum, 8(1), e00949-19.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • FDA. (2000).
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Tavelin, S., et al. (2003). A new method for the assessment of Caco-2 cell monolayer integrity using the potential-clamp technique. Journal of Pharmacological and Toxicological Methods, 49(1), 61-70.
  • Volpe, D. A. (2010).
  • Berben, P., et al. (2018). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Analytical Chemistry, 90(22), 13584-13590.
  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1-Propionylpiperidin-4-yl)benzoic acid proper disposal procedures

4-(1-Propionylpiperidin-4-yl)benzoic Acid: Comprehensive Disposal and Safety Protocol As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(1-Propionylpiperidin-4-yl)benzoic Acid: Comprehensive Disposal and Safety Protocol

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a generic Material Safety Data Sheet (MSDS). 4-(1-Propionylpiperidin-4-yl)benzoic acid is a structurally complex molecule featuring both an acylated piperidine ring and a carboxylic acid moiety. This dual nature dictates its solubility, environmental persistence, and ultimately, the required disposal methodology.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Physicochemical Profiling & Causality

Understanding the molecular structure is the first step in formulating a robust disposal strategy. Do not treat this compound as generic organic waste; its specific functional groups dictate its behavior in waste streams.

  • pH-Dependent Partitioning: The benzoic acid group (pKa ~4.2) renders the molecule highly soluble in basic aqueous solutions as a carboxylate salt. Conversely, the propionyl group increases the molecule's overall lipophilicity, making the neutral form highly soluble in organic solvents (e.g., dichloromethane, methanol).

    • Causality: Because it can exist in both aqueous and organic waste streams depending on the pH, waste segregation must be strictly monitored. Mixing acidic aqueous waste with incompatible organic solvents can cause the benzoic acid derivative to crash out of solution, creating a heterogeneous suspension that complicates downstream incineration.

  • Environmental Toxicity: Substituted benzoic acids and piperidine derivatives can exhibit moderate aquatic toxicity and resist rapid biodegradation in1.

    • Causality: Sink disposal is strictly prohibited. All fractions must be captured for high-temperature incineration to prevent ecological contamination.

Standard Operating Procedure (SOP): Waste Segregation and Disposal

This self-validating protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for non-halogenated organic pharmaceutical wastes.

Step 1: Segregation and Containment

  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, and disposable PPE. Place these materials in a High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Separate into "Aqueous Waste" (if pH > 7) and "Non-Halogenated Organic Waste" (if dissolved in solvents like methanol or ethyl acetate). Verify the pH of the aqueous stream using indicator strips before capping.

    • Causality: Segregating by solvent type prevents exothermic acid-base reactions in the waste carboy and reduces disposal costs, as aqueous and organic streams have different BTU (heating value) requirements during incineration.

Step 2: Labeling and Storage

  • Affix a hazardous waste label immediately upon the first drop of waste entering the container to comply with2.

  • Explicitly list "4-(1-Propionylpiperidin-4-yl)benzoic acid" and the exact solvent composition. Do not use abbreviations.

  • Store in a secondary containment tray away from strong oxidizers.

Step 3: Final Thermal Destruction (Incineration)

  • The EPA mandates 3 for pharmaceutical intermediates to ensure complete destruction of the organic framework.

  • Solid waste must be fed into a rotary kiln incinerator (Primary Chamber) operating at >850°C.

  • Liquid waste is atomized and injected directly into the Secondary Combustion Chamber (SCC) operating at >1100°C with a 4. This prevents the formation of highly toxic Products of Incomplete Combustion (PICs).

Spill Response and Decontamination Workflow

A self-validating spill response ensures that no residual chemical remains on the lab bench, protecting subsequent operators from dermal exposure.

Step 1: Assessment and PPE

  • Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is a dry powder, use an N95 or P100 particulate respirator to avoid inhalation of aerosolized dust.

Step 2: Containment

  • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Because the compound may be dissolved in flammable organic solvents, using combustible absorbents like sawdust creates an immediate fire hazard. Inert silicate-based absorbents eliminate this risk.

  • For Solids: Lightly mist the powder with a compatible solvent (e.g., a 10% ethanol/water mixture) to suppress dust generation before sweeping.

Step 3: Recovery and Decontamination

  • Scoop the absorbed material or dampened powder using a non-sparking tool and place it into a wide-mouth HDPE hazardous waste container.

  • Wash the spill area with a mild alkaline detergent solution (pH 8.0 - 9.0).

    • Causality: Because the compound contains a carboxylic acid moiety, it is poorly soluble in neutral water but highly soluble as a carboxylate salt in alkaline conditions. The alkaline wash ensures complete solubilization and removal of microscopic residues. Follow with a distilled water rinse and collect all rinsate as hazardous waste.

Quantitative Data Presentation

The following table summarizes the critical operational parameters for the handling and thermal destruction of 4-(1-Propionylpiperidin-4-yl)benzoic acid waste.

ParameterSpecification / ThresholdOperational Rationale
Primary Container Material High-Density Polyethylene (HDPE)Chemically resistant to both organic solvents and weak organic acids.
Primary Kiln Temperature > 850°C (1560°F)Ensures rapid volatilization and initial thermal breakdown of solid waste matrices[4].
SCC Temperature > 1100°C (2000°F)Guarantees complete oxidation of the piperidine and aromatic rings[4].
SCC Gas Residence Time > 2.0 secondsPrevents the formation of toxic Products of Incomplete Combustion (PICs)[3].
Spill Rinsate pH 8.0 - 9.0 (Mildly alkaline)Ensures complete solubilization of the benzoic acid residue for easy surface wiping.

Mandatory Visualization

The following diagram illustrates the logical routing of 4-(1-Propionylpiperidin-4-yl)benzoic acid from waste generation to final thermal destruction.

WasteRouting Gen Waste Generation: 4-(1-Propionylpiperidin-4-yl)benzoic acid Seg Waste Segregation & Characterization Gen->Seg Solid Solid Waste (Powder, PPE, Absorbents) Seg->Solid Dry/Solid Liquid Liquid Waste (Aqueous/Solvent Mixtures) Seg->Liquid Dissolved Primary Primary Combustion Chamber Rotary Kiln (>850°C) Solid->Primary Secondary Secondary Combustion Chamber (>1100°C, >2s Residence) Liquid->Secondary Atomized Injection Primary->Secondary Volatiles & Off-gases

Figure 1: Decision matrix and thermal destruction workflow for substituted benzoic acid waste.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University / U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Comprehensive review of pharmaceutical waste: Environmental and health impacts, management strategies using 3R principles, and future implications. DOI.org. Available at: [Link]

  • High Temperature Thermal Treatment for CERCLA Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Parameter design of rotary kiln incinerator and application analysis in engineering cases. ResearchGate / IOP Conference Series. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Propionylpiperidin-4-yl)benzoic acid

As a Senior Application Scientist, I understand that handling novel synthetic intermediates like 4-(1-Propionylpiperidin-4-yl)benzoic acid in drug discovery requires more than just a generic safety checklist. Because com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel synthetic intermediates like 4-(1-Propionylpiperidin-4-yl)benzoic acid in drug discovery requires more than just a generic safety checklist. Because comprehensive toxicological data (such as long-term exposure limits or specific sensitization thresholds) are often unavailable for early-stage pipeline chemicals, we must employ a self-validating safety framework based on the principle of "unknown hazard" mitigation[1].

This guide is engineered for researchers and drug development professionals, providing the operational causality behind Personal Protective Equipment (PPE) selection, step-by-step handling methodologies, and emergency disposal plans. We utilize the American Chemical Society’s (ACS) RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to ensure scientific integrity and operational safety[2].

Chemical Hazard Profiling & Risk Assessment

4-(1-Propionylpiperidin-4-yl)benzoic acid is a solid organic powder containing both a lipophilic piperidine ring and a benzoic acid moiety. In laboratory settings, fine organic powders present a high risk of aerosolization during transfer and weighing.

To systematically Assess the risks, we must look at the physicochemical properties that dictate the compound's behavior in the laboratory environment.

Table 1: Physicochemical & Hazard Profiling Data

Property / ParameterQuantitative/Qualitative DataOperational Implication & Causality
Chemical Formula C15H19NO3High organic content; requires specific organic-rated disposal.
Molecular Weight 261.32 g/mol Small molecule; capable of bypassing weak biological barriers if solubilized.
Physical State Solid (Fine Powder)High risk of aerosolization and inhalation during mechanical manipulation (e.g., spatulation).
Lipophilicity (Est.) Moderate to HighThe piperidine core enhances dermal penetration if dissolved in organic solvents (e.g., DMSO).
Hazard Classification Unknown / Suspected IrritantMust be handled under OSHA 1910.1450 guidelines for hazardous laboratory chemicals[3].

Core PPE Directives & Causality

To Minimize the risks associated with this compound, PPE must be selected not just for compliance, but based on the specific physical mechanics of the exposure routes.

  • Dermal Protection (Double Gloving): The lipophilic nature of the piperidine derivative means that if the powder is accidentally solubilized (e.g., by sweat or lab solvents like DMSO), it can rapidly penetrate the skin. Protocol: Wear double nitrile gloves. Causality: Nitrile offers superior resistance to organic compounds compared to latex. Double gloving ensures that if the outer glove suffers micro-abrasions from metal spatulas or glass threads, the inner glove maintains an unbroken barrier.

  • Respiratory Protection: Mechanical manipulation of powders generates microscopic aerosols. Protocol: Primary handling must occur within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood[1]. If engineering controls are unavailable or a large-scale transfer is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Ocular Protection: Protocol: Chemical splash goggles (not standard safety glasses). Causality: Standard safety glasses have gaps at the top and sides. Airborne dust from 4-(1-Propionylpiperidin-4-yl)benzoic acid can settle into these gaps, reacting with the moisture of the cornea to cause severe localized irritation.

ExposureRoutes Compound 4-(1-Propionylpiperidin-4-yl) benzoic acid (Powder) Inhalation Inhalation Risk (Aerosolized Dust) Compound->Inhalation Dermal Dermal Exposure (Lipophilic Penetration) Compound->Dermal Ocular Ocular Irritation (Corneal Contact) Compound->Ocular PPE_Resp Ventilated Enclosure & N95/P100 Respirator Inhalation->PPE_Resp Mitigated by PPE_Skin Double Nitrile Gloves & Lab Coat Dermal->PPE_Skin Mitigated by PPE_Eye Chemical Safety Splash Goggles Ocular->PPE_Eye Mitigated by

Primary exposure routes and corresponding PPE mitigation strategies.

Operational Plan: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the safety barrier before proceeding to the next action.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the VBE or fume hood has a verified inward face velocity (typically 80–100 feet per minute). Do not proceed if the flow alarm is active[1].

  • Don PPE: Put on a flame-resistant lab coat, chemical splash goggles, and the first pair of nitrile gloves. Pull the lab coat cuffs over the inner gloves, then don the second pair of nitrile gloves over the cuffs to eliminate skin exposure at the wrists.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatulas with an anti-static wipe. Causality: Organic powders carry static charges that cause them to "jump" off spatulas, leading to contamination and inaccurate measurements.

Phase 2: Execution (Weighing and Transfer)

  • Positioning: Place the source container and the receiving vessel (e.g., a scintillation vial) deep inside the VBE, at least 6 inches from the sash opening to prevent turbulent air from pulling aerosols into your breathing zone[3].

  • Manipulation: Open the container slowly. Use a designated anti-static micro-spatula to transfer the 4-(1-Propionylpiperidin-4-yl)benzoic acid.

  • Solubilization (If applicable): If the protocol requires solubilization (e.g., in DMSO or Methanol), add the solvent directly to the receiving vial inside the VBE. Cap the vial tightly before removing it from the enclosure.

Phase 3: Post-Operation Decontamination

  • Surface Decontamination: Wipe down the balance, spatulas, and the exterior of the chemical container with a solvent-damped wipe (e.g., 70% Isopropanol or Ethanol) to capture any microscopic dust.

  • Doffing: Remove the outer gloves inside the VBE and dispose of them in a solid hazardous waste container. Remove the inner gloves only after exiting the workspace. Wash hands immediately with soap and water[3].

Workflow Start Pre-Operation: Don PPE & Inspect VBE Transfer Transfer Container into Enclosure Start->Transfer Weigh Weighing Process: Use Anti-Static Tools Transfer->Weigh Spill Spill Occurred? Weigh->Spill Clean Execute Spill Response Protocol Spill->Clean Yes Solubilize Seal or Solubilize in Closed Container Spill->Solubilize No Decon Decontaminate Workspace & Doff PPE Clean->Decon Solubilize->Decon

Workflow for the safe handling and weighing of novel organic powders.

Emergency Spill Response & Disposal Plan

To Prepare for emergencies, laboratories must have a strict protocol for powder spills. Dry sweeping an organic powder is strictly prohibited as it forces the chemical into the air, creating an immediate inhalation hazard[1].

Step-by-Step Spill Cleanup Protocol:

  • Isolate: Immediately alert colleagues and restrict access to the spill area. If the spill is outside a fume hood, evacuate the immediate vicinity to allow aerosols to settle.

  • Upgrade PPE: If the spill is large (>5 grams outside a hood), personnel must don an N95/P100 respirator before approaching the spill.

  • Wet Wiping Technique:

    • Gently place absorbent paper towels directly over the spilled powder.

    • Carefully wet the towels with a suitable wetting agent (e.g., water or 70% isopropanol) from the outside edges moving inward. Causality: Wetting the powder binds the particulates, completely neutralizing the aerosolization risk.

  • Collection & Disposal: Scoop the wet mass using a non-sparking tool or stiff cardboard. Place all materials, including the paper towels and your outer gloves, into a designated solid hazardous waste bag.

  • Secondary Cleaning: Wash the spill surface with soap and water, followed by an alcohol wipe to ensure all lipophilic residues are removed.

Waste Segregation Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, clearly labeled "Solid Organic Hazardous Waste" container.

  • Liquid Waste: If the compound is solubilized, the resulting solution must be disposed of in a compatible "Non-Halogenated Organic Solvent Waste" carboy (unless a halogenated solvent was used for the dilution). Never pour solutions containing piperidine derivatives down the sink[1].

References

  • Occupational exposure to hazardous chemicals in laboratories (Standard 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Safety Guidelines for the Chemistry Professional: The RAMP Principles for Safety. American Chemical Society (ACS). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council; National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Propionylpiperidin-4-yl)benzoic acid
Reactant of Route 2
4-(1-Propionylpiperidin-4-yl)benzoic acid
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